molecular formula C18H16ClNO6 B2431548 Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate CAS No. 685108-27-4

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Numéro de catalogue: B2431548
Numéro CAS: 685108-27-4
Poids moléculaire: 377.78
Clé InChI: WCOGLSMUIOCGBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a specialized malonate ester that serves as a valuable synthetic intermediate in organic chemistry research. Malonate derivatives are widely employed in enantioselective phase-transfer catalysis for the construction of complex molecules with quaternary carbon centers, which are pivotal chiral building blocks in the synthesis of natural products and pharmaceuticals . Furthermore, structurally related compounds containing chlorobenzyl and nitrophenyl substituents are frequently investigated in medicinal chemistry for their potential biological activities. Research into similar molecular frameworks, such as thiohydantoin and hydantoin analogues, has demonstrated significant antibacterial properties, suggesting the potential of this compound as a precursor for developing novel antimicrobial agents . The malonate core is also a key structure in biochemical research; for instance, dimethyl malonate has been identified as an inhibitor of succinate dehydrogenase (SDH), a key enzyme in mitochondrial metabolism. This mechanism is leveraged in studies of cellular metabolism, oxidative stress, and inflammation, particularly in disease models like obstructive nephropathy . As such, this compound provides researchers with a versatile tool for exploring new synthetic methodologies and probing biochemical pathways.

Propriétés

IUPAC Name

dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGLSMUIOCGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, a polysubstituted malonic ester with significant potential as a scaffold in medicinal chemistry and organic synthesis. The molecule incorporates three key structural motifs: a central quaternary carbon derived from a dimethyl malonate core, a 3-chlorobenzyl group, and a 4-nitrophenyl ring. The strong electron-withdrawing nature of the 4-nitrophenyl group is critical, not only for activating the molecule for certain synthetic transformations but also for its potential role in biological interactions.[1] This document details the compound's chemical structure, physicochemical properties, a robust and rationalized synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, it explores the chemical reactivity of its constituent functional groups and discusses their implications for applications in drug discovery, drawing parallels with structurally related bioactive compounds.

Chemical Identity and Physicochemical Properties

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a diester derivative of malonic acid, featuring two distinct aromatic substituents attached to the α-carbon. This asymmetric substitution creates a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.

2D Structure:

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification and Properties

IdentifierValueSource/Rationale
IUPAC Name Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)propanedioateSystematic Nomenclature
Molecular Formula C₁₈H₁₆ClNO₆Calculated from structure
Molecular Weight 393.78 g/mol Calculated from formula
CAS Number Not assignedNot found in databases
Appearance Predicted: Pale yellow solidAnalogy to similar nitrophenyl malonates[2]
Solubility Predicted: Soluble in polar aprotic solvents (DMF, DMSO, Acetone), ethyl acetate, and dichloromethane; sparingly soluble in alcohols; insoluble in water and hexanes.Based on functional groups and analogy[3][4]
Melting Point Predicted: 70-90 °CAnalogy to Dimethyl 2-(2-nitrophenyl)malonate (48-50°C)[2] with increased molecular weight and complexity.

Synthesis and Mechanistic Rationale

The synthesis of asymmetrically disubstituted malonates like Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is most logically achieved through a sequential C-alkylation and C-arylation of a malonic ester precursor.[5] This strategy allows for the controlled, stepwise introduction of the two different substituents onto the α-carbon.

The proposed two-step synthesis leverages fundamental principles of carbanion chemistry and nucleophilic aromatic substitution (SₙAr).

  • Step 1: C-Alkylation (Benzylation) : The process begins with the deprotonation of dimethyl malonate. The α-protons of malonic esters are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by both adjacent carbonyl groups. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose, as it irreversibly deprotonates the malonate to form a sodium enolate and hydrogen gas. This is followed by a standard Sₙ2 reaction with 3-chlorobenzyl bromide to form the mono-substituted intermediate, dimethyl 2-(3-chlorobenzyl)malonate.

  • Step 2: C-Arylation (Nitrophenylation) : The remaining α-proton on the mono-substituted intermediate is again removed with NaH. The subsequent arylation step is a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is generally difficult on unactivated benzene rings. However, the presence of the strongly electron-withdrawing nitro group in the para position of the leaving group (e.g., in 4-chloronitrobenzene or 4-fluoronitrobenzene) sufficiently activates the aromatic ring towards nucleophilic attack.[6] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the halide and formation of the desired C-C bond.[3] A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the cation (Na⁺) without interfering with the nucleophile and to facilitate the SₙAr reaction, which often requires elevated temperatures.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Intermediates & Final Product DM Dimethyl Malonate NaH1 1. NaH, DMF DM->NaH1 Step 1a CBB 3-Chlorobenzyl Bromide CNB 4-Chloronitrobenzene Intermediate Dimethyl 2-(3-chlorobenzyl)malonate NaH2 1. NaH, DMF Intermediate->NaH2 Step 2a FinalProduct Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Purify Purification (Chromatography) FinalProduct->Purify Reagent1 2. Add 3-Chlorobenzyl Bromide NaH1->Reagent1 Reagent2 2. Add 4-Chloronitrobenzene(Heat) NaH2->Reagent2 Reagent1->Intermediate Reagent2->FinalProduct

Caption: Proposed two-step synthetic workflow for the title compound.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures for the synthesis of analogous disubstituted malonates.[3]

Materials and Reagents:

  • Dimethyl malonate (1.0 eq)[4]

  • Sodium hydride (60% dispersion in mineral oil, 2.2 eq)

  • 3-Chlorobenzyl bromide (1.0 eq)

  • 4-Chloronitrobenzene (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Dimethyl 2-(3-chlorobenzyl)malonate (Intermediate)

  • Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq, washed with hexanes to remove mineral oil) in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Add dimethyl malonate (1.0 eq) dropwise to the stirred suspension. Rationale: This controls the rate of hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases (typically 1 hour).

  • Cool the reaction mixture back to 0 °C and add a solution of 3-chlorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

  • Under an inert atmosphere, suspend sodium hydride (1.1 eq, washed) in anhydrous DMF in a clean, flame-dried flask.

  • Cool the suspension to 0 °C and add a solution of the crude dimethyl 2-(3-chlorobenzyl)malonate (1.0 eq) from Step 1 in anhydrous DMF dropwise.

  • Stir the mixture until hydrogen evolution ceases, as described previously.

  • Add a solution of 4-chloronitrobenzene (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Rationale: The SₙAr reaction requires thermal energy to overcome the activation barrier.[3] Monitor progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with 5% HCl, water, and finally brine. Rationale: The acid wash removes any remaining basic impurities.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate as a solid.

Structural Elucidation and Spectroscopic Analysis

The structure of the final compound can be unequivocally confirmed by a combination of spectroscopic methods. The following are the predicted key features:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - ~3.8 ppm (s, 6H) : Two equivalent methyl ester (-OCH₃) groups. May appear as two singlets if rotation is hindered. - ~3.5 ppm (s, 2H) : Benzylic methylene (-CH₂-) protons. - ~7.2-7.4 ppm (m, 4H) : Protons of the 3-chlorobenzyl ring. - ~7.6 ppm (d, 2H) : Aromatic protons ortho to the malonate on the 4-nitrophenyl ring. - ~8.2 ppm (d, 2H) : Aromatic protons ortho to the nitro group on the 4-nitrophenyl ring.
¹³C NMR - ~53 ppm : Methyl ester carbons (-OCH₃). - ~40 ppm : Benzylic methylene carbon (-CH₂-). - ~65 ppm : Central quaternary carbon (C-α). - ~125-135 ppm : Carbons of the 3-chlorobenzyl aromatic ring (including C-Cl). - ~124 ppm & ~130 ppm : Carbons of the 4-nitrophenyl aromatic ring. - ~145 ppm & ~148 ppm : Aromatic carbons attached to the malonate and the nitro group, respectively. - ~168 ppm : Carbonyl carbons of the ester groups (-C=O).
FT-IR (cm⁻¹) - ~3000-2900 : C-H stretching (aromatic and aliphatic). - ~1735 : Strong C=O stretching from the ester groups. - ~1520 & ~1350 : Strong asymmetric and symmetric N-O stretching of the nitro group. - ~1250 : C-O stretching of the ester. - ~750 : C-Cl stretching.
Mass Spec (ESI+) - [M+H]⁺ at m/z 394.8 : Protonated molecular ion. - [M+Na]⁺ at m/z 416.8 : Sodiated molecular ion. - Fragmentation : Peaks corresponding to the loss of -OCH₃, -COOCH₃, the 3-chlorobenzyl group, and the 4-nitrophenyl group.

Chemical Reactivity and Potential Applications in Drug Discovery

The unique combination of functional groups in Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate makes it an interesting scaffold for further chemical modification and a candidate for biological screening.

  • The Malonate Core : The diester functionality can be selectively hydrolyzed and decarboxylated to yield a carboxylic acid, or both esters can be reduced to diols, providing access to a wide range of derivatives.

  • The 4-Nitrophenyl Group : This is arguably the most versatile functional group.

    • Bioactivity : As a potent electron-withdrawing group, it can participate in crucial π-π stacking or dipole-dipole interactions within a biological target's active site.[1] Nitroaromatic compounds are present in numerous approved drugs and bioactive molecules.

    • Synthetic Handle : The nitro group can be readily reduced to an aniline (amino group). This amine serves as a key synthetic handle for introducing further diversity via amide bond formation, sulfonamide synthesis, or reductive amination, allowing for the construction of extensive compound libraries.[8]

  • The 3-Chlorobenzyl Group : The chloro-substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[9] The chlorine atom can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding. The meta position of the chlorine atom influences the electronic distribution and steric profile of the benzyl ring, which can be critical for specific receptor recognition.

Sources

Preliminary Toxicity and Hazard Assessment for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

This document provides a preliminary, structurally-informed toxicological and hazard assessment of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate. As of the date of this guide, no specific empirical toxicity data for this exact molecule is publicly available. Therefore, this assessment is based on established principles of computational toxicology and structure-activity relationships (SAR), analyzing the compound's key structural moieties: the 4-nitrophenyl group, the 3-chlorobenzyl group, and the dimethyl malonate backbone.

Our analysis identifies the 4-nitrophenyl group as the primary driver of toxicological concern, carrying a high suspicion of mutagenicity and genotoxicity through metabolic activation.[1][2] The 3-chlorobenzyl moiety contributes to the overall lipophilicity and may be associated with non-genotoxic mechanisms of toxicity.[3][4] Conversely, the dimethyl malonate core is anticipated to undergo hydrolysis to metabolites of low toxicity.[5][6]

This guide outlines a proposed tiered testing strategy, beginning with in silico predictions and progressing to definitive in vitro assays, to empirically determine the compound's hazard profile. The provided protocols for key assays, such as the bacterial reverse mutation (Ames) test and cytotoxicity assessments, are designed to serve as a practical starting point for researchers. This document is intended to guide scientific inquiry and ensure that the handling and development of this compound are informed by a proactive and scientifically-grounded approach to safety.

Introduction and Rationale

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a novel chemical entity for which the toxicological properties have not been characterized. In drug development and chemical research, a primary mandate is the early identification of potential hazards to ensure personnel safety and guide development decisions. In the absence of direct experimental data, a predictive hazard assessment based on the molecule's chemical structure is a critical first step.[7][8]

This approach relies on identifying "structural alerts" or toxicophores—sub-structures with well-documented associations with specific types of toxicity. This molecule contains three distinct moieties whose individual toxicological profiles are well-understood:

  • A Nitroaromatic System: The 4-nitrophenyl group is a classic structural alert for mutagenicity.[2][9]

  • A Halogenated Aromatic System: The 3-chlorobenzyl group can influence metabolic pathways and contribute to toxicity.[3][10]

  • A Malonate Ester Core: The dimethyl malonate backbone is expected to be a target for metabolic hydrolysis.[6]

This guide will deconstruct the molecule to predict its likely metabolic fate and toxicological profile, and propose a logical, stepwise strategy for empirical validation.

Structural Hazard Identification

The 4-Nitrophenyl Moiety: A Red Flag for Genotoxicity

Nitroaromatic compounds are a well-known class of toxicants, with many identified as mutagens and carcinogens.[1][2][9] Their toxicity is not typically caused by the parent compound itself, but by its metabolic reduction products.[11][12]

Mechanism of Action: The primary mechanism involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO) and subsequently to a highly reactive N-hydroxylamino (-NHOH) intermediate.[11] This N-hydroxylamino metabolite can undergo further activation, such as O-esterification, to form an even more reactive nitrenium ion.[11] This electrophilic species can then covalently bind to nucleophilic sites on DNA, forming DNA adducts.[11][13] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[3]

Numerous nitroaromatic compounds are listed by the National Toxicology Program as "reasonably anticipated to be a human carcinogen".[1] Given the presence of this moiety, Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate must be presumed to have mutagenic potential until proven otherwise through empirical testing.

The 3-Chlorobenzyl Moiety: Potential for Non-Genotoxic Effects

Halogenated aromatic compounds are associated with a range of toxicities. While some can be genotoxic, many exert their effects through non-genotoxic mechanisms.[3][4] These can include binding to cellular receptors like the aryl hydrocarbon (Ah) receptor, inducing oxidative stress, or disrupting hormone signaling.[3] The primary contribution of the 3-chlorobenzyl group in this specific molecule is likely related to its influence on the compound's overall physicochemical properties, such as lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME).

The Dimethyl Malonate Backbone: Anticipated Metabolic Hydrolysis

The malonate diester core is not associated with significant toxicity. Studies on dimethyl malonate (DMM) and diethyl malonate (DEM) show low acute toxicity and no evidence of mutagenicity in standard Ames assays.[5] The primary metabolic pathway for these esters is hydrolysis by unspecific esterases in the body to form malonic acid and the corresponding alcohol—in this case, methanol.[6] While methanol has its own toxicity profile, significant accumulation is unlikely from the metabolism of the parent compound at typical exposure levels.[5] A repeated dose study with DMM showed only reversible liver effects at very high doses, indicative of metabolic induction rather than direct toxicity.[6]

Predicted Metabolic Activation and Pathway

The most probable and concerning metabolic pathway for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is the reductive activation of the nitro group. This process is catalyzed by nitroreductase enzymes present in gut microflora and within mammalian cells, particularly in the liver.[12][14]

Metabolic Activation Pathway Parent Parent Compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (2e⁻ reduction) Hydroxylamino N-Hydroxylamino Metabolite (R-NHOH) Nitroso->Hydroxylamino Nitroreductase (2e⁻ reduction) Nitrenium Nitrenium Ion (R-NH⁺) Hydroxylamino->Nitrenium O-esterification (e.g., acetylation, sulfation) DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding Mutation Mutation & Genotoxicity DNA_Adduct->Mutation Tiered Testing Strategy cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Genotoxicity cluster_2 Tier 3: In Vitro Cytotoxicity cluster_3 Tier 4: Preliminary In Vivo T1_QSAR QSAR Modeling (Mutagenicity, Carcinogenicity) T2_Ames Bacterial Reverse Mutation Assay (Ames Test) T1_QSAR->T2_Ames T1_Physchem Physicochemical Analysis (Solubility, logP, Stability) T1_Physchem->T2_Ames T2_Micro In Vitro Micronucleus Assay (Mammalian Cells) T2_Ames->T2_Micro If Positive T3_MTT Cell Viability Assay (MTT/XTT) on HepG2 & other cell lines T2_Ames->T3_MTT T2_Micro->T3_MTT T4_Acute Acute Oral Toxicity (e.g., OECD 423) T3_MTT->T4_Acute If significant toxicity observed

Caption: A proposed tiered strategy for toxicological evaluation.

Tier 1: In Silico and Physicochemical Characterization

Causality: Before any wet-lab experiments, computational tools can provide rapid, cost-effective predictions. [7][15]Quantitative Structure-Activity Relationship (QSAR) models compare the new molecule to databases of known toxicants to predict its properties. [16]This step helps prioritize experimental work and anticipate potential hazards.

Methodology:

  • QSAR Analysis: Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, DEREK Nexus) to predict endpoints such as bacterial mutagenicity, mammalian carcinogenicity, and skin sensitization.

  • Physicochemical Analysis: Experimentally determine key properties like aqueous solubility, octanol-water partition coefficient (logP), and stability under relevant conditions. These parameters are crucial for designing and interpreting subsequent in vitro and in vivo studies. [17]

Tier 2: In Vitro Genotoxicity Assessment

Causality: This is the most critical tier for this compound due to the high suspicion of mutagenicity from the nitroaromatic moiety. In vitro assays provide direct experimental evidence of DNA damage potential. The Ames test is particularly sensitive to nitroaromatics because the bacterial strains possess the nitroreductase enzymes necessary for their metabolic activation. [1][14] Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Objective: To detect chemically-induced gene mutations (point mutations) using multiple strains of Salmonella typhimurium and Escherichia coli.

  • Materials:

    • Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) or S. typhimurium (TA102).

    • Test Compound: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, dissolved in a suitable solvent (e.g., DMSO).

    • S9 Mix: Liver fraction from rats pre-treated with a metabolic inducer (e.g., Aroclor 1254 or a Phenobarbital/β-naphthoflavone combination) to simulate mammalian metabolism.

    • Media: Minimal glucose agar plates, top agar.

    • Controls: Negative (solvent), Positive (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).

  • Procedure (Plate Incorporation Method):

    • Prepare a range of concentrations of the test compound. A preliminary cytotoxicity test is required to determine the appropriate dose range.

    • For each concentration, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution to 2.0 mL of molten top agar.

    • For the metabolic activation condition, add 0.5 mL of S9 mix to the top agar. For the non-activation condition, add 0.5 mL of a buffer solution.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

  • Data Interpretation:

    • A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one strain, with or without metabolic activation.

Tier 3: In Vitro Cytotoxicity Assessment

Causality: Cytotoxicity assays measure a compound's ability to kill cells or inhibit their growth. This provides a general measure of toxicity and helps determine concentration ranges for more specific assays (like the micronucleus test). Using a metabolically competent cell line like HepG2 (human liver carcinoma) can provide insights into how liver metabolism might influence toxicity. [18][19] Experimental Protocol: MTT Cell Viability Assay

  • Objective: To assess the metabolic activity of a cell population as an indicator of cell viability.

  • Materials:

    • Cell Line: HepG2 cells (or other relevant cell lines).

    • Culture Medium: Appropriate medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Test Compound: Prepared in a range of concentrations.

    • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization Agent: DMSO or acidified isopropanol.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of the solubilization agent to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Interpretation:

    • Calculate cell viability as a percentage of the control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Predicted Hazard Profile Based on Structural Alerts

Toxicological EndpointStructural MoietyPredicted Hazard LevelRationale & Confidence
Bacterial Mutagenicity 4-NitrophenylHighStrong evidence for mutagenicity of nitroaromatics via metabolic reduction. [1][2]High Confidence.
Mammalian Genotoxicity 4-NitrophenylModerate to HighPotential for DNA adduct formation following metabolic activation. [11][13]High Confidence.
Carcinogenicity 4-NitrophenylSuspectedMany nitroaromatics are carcinogenic in rodent bioassays. [1]Moderate Confidence.
Acute Systemic Toxicity Whole MoleculeUnknown to ModerateDependent on ADME properties. Malonate core suggests low toxicity, but nitro/chloro groups may contribute. [5]Low Confidence.
Skin/Eye Irritation Whole MoleculePossibleBased on general properties of organic esters and chlorinated compounds. [20]Low Confidence.

Conclusion

The chemical structure of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate presents a significant toxicological concern, primarily due to the high potential for genotoxicity associated with its 4-nitrophenyl moiety. While the malonate backbone is likely to be of low toxicological relevance, the overall hazard profile of the molecule must be considered high until empirical data proves otherwise. The tiered testing strategy proposed in this guide, starting with in silico analysis and proceeding to definitive in vitro genotoxicity and cytotoxicity assays, provides a robust and scientifically sound framework for characterizing these risks. All handling of this compound should be performed with appropriate personal protective equipment and engineering controls suitable for a potentially mutagenic substance.

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mechanism of action for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Derivatives

Authored by: A Senior Application Scientist

Abstract

The therapeutic potential of malonate derivatives has garnered significant interest within the scientific community, attributable to their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This technical guide provides a comprehensive exploration of the putative mechanisms of action for a specific class of these compounds: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate derivatives. Drawing upon established research into related chemical structures, this document will propose several plausible biological targets and pathways. Furthermore, it will furnish detailed, field-proven experimental protocols for the validation of these proposed mechanisms, designed to equip researchers and drug development professionals with the necessary tools to rigorously investigate this promising class of molecules.

Introduction: The Versatility of the Malonate Scaffold

The malonate core, a seemingly simple dicarboxylic acid ester, is a remarkably versatile scaffold in medicinal chemistry.[2] Its derivatives have been successfully developed as intermediates in the synthesis of a wide array of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents.[3] The chemical tractability of the central methylene group allows for the introduction of diverse substituents, thereby enabling the fine-tuning of their steric and electronic properties to achieve desired biological activities.

The subject of this guide, Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, incorporates several key structural features that suggest a range of potential biological activities:

  • The Malonate Core: As previously mentioned, this is a known pharmacophore.

  • Aromatic Substituents: The presence of a 3-chlorobenzyl and a 4-nitrophenyl group significantly influences the molecule's lipophilicity and electronic properties, which are critical for target interaction.

  • Nitroaromatic Moiety: Nitro-containing compounds are known to possess antimicrobial and cytotoxic activities, often through bioreductive activation.[4]

Given these structural alerts, we will now delve into the most probable mechanisms of action for this class of derivatives.

Proposed Mechanisms of Action and Experimental Validation

Based on the existing literature for structurally related compounds, we propose three primary, non-mutually exclusive mechanisms of action for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate derivatives. For each proposed mechanism, a detailed experimental workflow is provided to guide the investigatory process.

Competitive Inhibition of Succinate Dehydrogenase (SDH)

Malonate is a classic competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5][6][7] This inhibition arises from the structural similarity between malonate and the enzyme's natural substrate, succinate.[8] By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, thereby disrupting the tricarboxylic acid (TCA) cycle and cellular respiration.[5] This leads to a decrease in ATP production and can induce metabolic stress, ultimately leading to cell death. Dimethyl malonate (DMM) has been shown to inhibit mitochondrial complex II.[9]

Experimental Validation Protocol: SDH Inhibition Assay

This protocol outlines a method to determine if the test compound inhibits SDH activity using isolated mitochondria.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver)

  • Succinate solution

  • Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (test compound)

  • Malonate (positive control)

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • Phenazine methosulfate (PMS) solution

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Isolated mitochondria

    • Varying concentrations of the test compound or positive control (malonate).

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add PMS and DCPIP to each well.

  • Measurement: Immediately before adding succinate, take an initial absorbance reading at 600 nm. Then, add succinate to initiate the reaction and monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in the rate of DCPIP reduction in the presence of the test compound would suggest SDH inhibition.

Diagram of Experimental Workflow: SDH Inhibition Assay

SDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Prep Isolate Mitochondria Incubation Incubate Mitochondria with Test Compound Mito_Prep->Incubation Reagent_Prep Prepare Reagents (Buffer, Substrates, Inhibitors) Reagent_Prep->Incubation Reaction_Start Add PMS, DCPIP, and Succinate Incubation->Reaction_Start Measurement Measure Absorbance Change (600 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Det Determine IC50 Value Rate_Calc->IC50_Det

Caption: Workflow for determining SDH inhibitory activity.

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Many benzylmalonate and nitrophenyl derivatives have demonstrated potent anticancer activities.[1][10][11] These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[11] The presence of the 4-nitrophenyl group is of particular interest, as nitroaromatic compounds can be bioreduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and trigger apoptosis.[4]

Experimental Validation Protocol: Cell Viability, Apoptosis, and Cell Cycle Analysis

This protocol describes a series of cell-based assays to evaluate the anticancer effects of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal (non-cancerous) cell line (e.g., MCF-10A) for selectivity assessment

  • Cell culture medium and supplements

  • Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT or WST-1 reagent for viability assay

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Reagents for cell cycle analysis (e.g., PI staining solution with RNase)

Procedure:

  • Cell Viability Assay (MTT/WST-1):

    • Seed cancer and normal cells in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT or WST-1 reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance to determine cell viability.

    • Calculate the IC50 value for each cell line.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the kit protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (early and late).

  • Cell Cycle Analysis:

    • Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest, fix, and stain the cells with PI/RNase solution.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Expected Outcome:

  • A selective reduction in the viability of cancer cells compared to normal cells.

  • An increase in the percentage of Annexin V-positive cells, indicating apoptosis induction.

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1), suggesting cell cycle arrest.[11]

Diagram of Proposed Apoptotic Pathway

Apoptosis_Pathway Compound Dimethyl 2-(3-chlorobenzyl)-2- (4-nitrophenyl)malonate ROS Reactive Oxygen Species (from Nitro Reduction) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative ROS-mediated apoptotic pathway.

Antimicrobial Activity

The presence of both a malonate derivative structure and a nitroaromatic group suggests potential antimicrobial activity.[4][12][13] Malonate derivatives have been shown to possess antibacterial properties, and the nitro group can be reduced by microbial nitroreductases to generate cytotoxic radical species that damage DNA and other vital cellular components.[4][13] The 3-chlorobenzyl moiety may also contribute to the antimicrobial effect by enhancing membrane permeability or interacting with specific microbial targets.

Experimental Validation Protocol: Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Methicillin-resistant S. aureus (MRSA))

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (test compound)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and adjust the density to a standard concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound and the control antibiotic in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Expected Outcome: A low MIC value for the test compound against the tested bacterial strains would indicate significant antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

To further understand the mechanism of action and to optimize the lead compound, a systematic investigation of the structure-activity relationship is crucial. Based on the literature, the following modifications to the Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate structure could be explored:

ModificationRationalePotential Impact
Varying the Ester Group Altering the ester from dimethyl to diethyl or other alkyl groups can affect solubility and cell permeability.May improve bioavailability and cellular uptake.
Substitution on the Benzyl Ring Moving the chloro substituent to the ortho or para position, or replacing it with other electron-withdrawing or electron-donating groups.[13]Can modulate the electronic properties and steric hindrance, affecting target binding.
Substitution on the Phenyl Ring Replacing the nitro group with other functionalities or altering its position.Will significantly impact the potential for reductive activation and overall cytotoxicity.

Conclusion

The Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed mechanisms of action—inhibition of succinate dehydrogenase, induction of apoptosis in cancer cells, and antimicrobial activity—are all supported by substantial evidence from related compound classes. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise biological activities of these derivatives. A thorough investigation, guided by these methodologies, will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate. PubMed. (2020). Available at: [Link]

  • Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. Taylor & Francis Online. (2023). Available at: [Link]

  • Malonate as a Competitive Inhibitor of the TCA Cycle: Structural Similarity Explained. Biochem Basics. (2025). Available at: [Link]

  • A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. MDPI. (2021). Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. (2020). Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. (2020). Available at: [Link]

  • Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. PMC. (2018). Available at: [Link]

  • Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. Vedantu. (2023). Available at: [Link]

  • Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. (2021). Available at: [Link]

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC. (2022). Available at: [Link]

  • Pharmacokinetics of malonate in vivo. ResearchGate. (2023). Available at: [Link]

  • What pharmaceutical products can be synthesized using Dimethyl malonate?. Chemisky. (2025). Available at: [Link]

  • Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. PubMed. (2024). Available at: [Link]

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC. (2014). Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. (2022). Available at: [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. (1999). Available at: [Link]

  • In vitro anticancer activity of N-benzyl 1,10-phenanthroline derivatives on human cancer cell lines and their selectivity. Jurnal Universitas Gadjah Mada. (2018). Available at: [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. (1999). Available at: [Link]

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. PMC. (2018). Available at: [Link]

  • Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions. (2015). Available at: [Link]

  • Malonic acid derivatives and methods for their synthesis. Google Patents. (1988).
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  • Dimethyl malonate (DMM) inhibits mitochondrial complex II. ResearchGate. (2021). Available at: [Link]

  • Dimethyl 2-(4-methylbenzylidene)malonate. PMC. (2013). Available at: [Link]

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Methodological & Application

Application Note: Synthesis and Isolation of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate via Enolate Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

The synthesis of sterically congested quaternary carbon centers is a fundamental transformation in organic chemistry, particularly for accessing complex pharmaceutical building blocks. Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (CAS: 685108-27-4)[1] is synthesized via the nucleophilic substitution of an electrophilic benzyl halide by a stabilized malonate enolate.

The presence of the 4-nitrophenyl group on the malonate core significantly increases the acidity of the α-proton compared to unsubstituted dimethyl malonate, facilitating rapid deprotonation[2]. A standard protocol for malonate benzylation utilizes Sodium hydride (NaH) as a non-nucleophilic base in anhydrous tetrahydrofuran (THF) to generate the enolate irreversibly[3]. Subsequent SN2 alkylation with 3-chlorobenzyl bromide yields the target quaternary malonate.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmountRole
Dimethyl 2-(4-nitrophenyl)malonate253.211.02.53 g (10 mmol)Starting Material
3-Chlorobenzyl bromide205.481.22.46 g (12 mmol)Alkylating Agent
Sodium Hydride (60% in oil)24.001.20.48 g (12 mmol)Base
Anhydrous THFN/AN/A50 mLSolvent
Sat. NH₄Cl (aq)N/AN/A30 mLQuenching Agent

Experimental Workflow

Workflow Start 1. Starting Material Dimethyl 2-(4-nitrophenyl)malonate in THF Deprotonation 2. Enolate Generation Add NaH (60%) at 0 °C, Stir 30 min Start->Deprotonation Alkylation 3. Alkylation Add 3-Chlorobenzyl bromide, Stir at RT 16 h Deprotonation->Alkylation Quench 4. Quench & Extraction Sat. NH4Cl (aq) + EtOAc Extraction Alkylation->Quench Purify 5. Purification Silica Gel Column Chromatography Quench->Purify Product 6. Final Product Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Purify->Product

Figure 1: Workflow for synthesizing Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate.

Step-by-Step Protocol

Step 1: Enolate Generation (Deprotonation)
  • Rationale: Irreversible deprotonation ensures complete conversion to the active nucleophile without competing equilibrium reactions.

  • Procedure:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

    • Suspend NaH (0.48 g, 60% dispersion in mineral oil) in anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice-water bath.

    • Dissolve Dimethyl 2-(4-nitrophenyl)malonate (2.53 g) in anhydrous THF (10 mL).

    • Add the malonate solution dropwise to the NaH suspension over 15 minutes.

  • Self-Validation Check: Observe the evolution of H₂ gas (bubbling). The reaction mixture will likely transition to a deep yellow/orange color, indicative of the highly conjugated 4-nitrophenyl-stabilized enolate. Stir for an additional 30 minutes at 0 °C until gas evolution ceases, confirming complete enolate formation.

Step 2: Alkylation
  • Rationale: The SN2 attack of the enolate on 3-chlorobenzyl bromide forms the C-C bond. The 0 °C addition minimizes potential side reactions (e.g., O-alkylation or self-condensation), while warming to room temperature ensures kinetic completion.

  • Procedure:

    • Dissolve 3-chlorobenzyl bromide (2.46 g) in anhydrous THF (5 mL).

    • Add this solution dropwise to the enolate mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 16 hours[3].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) solvent system. The starting malonate (UV active) should disappear, replaced by a new, less polar UV-active spot corresponding to the product.

Step 3: Quenching and Workup
  • Rationale: Unreacted NaH and the resulting alkoxide/enolate species must be neutralized safely to prevent emulsion formation and product degradation.

  • Procedure:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (30 mL)[3].

  • Self-Validation Check: The addition of NH₄Cl will cause a mild exotherm and initial bubbling if unreacted NaH is present. The color of the mixture typically lightens upon neutralization. 3. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 4. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 5. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Step 4: Purification
  • Rationale: Removal of mineral oil (from NaH), excess 3-chlorobenzyl bromide, and trace impurities is required to isolate the analytically pure compound.

  • Procedure:

    • Load the crude residue onto a silica gel column.

    • Elute using a gradient of Hexanes to Hexanes:Ethyl Acetate (85:15 v/v).

    • Collect the fractions containing the product (identified via TLC) and concentrate under vacuum.

Analytical Validation

To definitively confirm the structure and purity of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, the following analytical suite is recommended:

  • ¹H NMR (400 MHz, CDCl₃): Expect singlets for the two methoxy groups (around 3.8 ppm), a characteristic AB quartet or singlet for the diastereotopic benzylic protons (around 3.5-3.7 ppm), and distinct aromatic signals for the 4-nitrophenyl (AA'BB' system) and 3-chlorophenyl rings.

  • HRMS (ESI-TOF): Calculated for C₁₈H₁₆ClNO₆ [M+H]⁺: 378.0744.

References

  • Title: Tandem Hock and Friedel–Crafts reactions allowing an expedient synthesis of a cyclolignan-type scaffold Source: Beilstein Journal of Organic Chemistry URL: [Link]

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Application Note: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate as a Sterically Congested Hub in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

As therapeutic targets become increasingly complex, the demand for sterically congested, multifunctional building blocks has surged. [1] (CAS: 685108-27-4) represents a highly specialized intermediate designed to bypass the low-yielding alkylation steps typically required to construct quaternary carbon centers de novo.

This molecule features three orthogonal functional handles, each serving a distinct strategic purpose:

  • The Dimethyl Malonate Core: Primed for hydrolysis, decarboxylation, or selective reduction, allowing for the tuning of the molecule's three-dimensional geometry.

  • The 3-Chlorobenzyl Group: A privileged lipophilic vector that frequently engages in halogen bonding and occupies deep hydrophobic pockets in GPCRs and kinase active sites.

  • The 4-Nitrophenyl Group: A robust electron-withdrawing moiety that can be chemoselectively reduced to an aniline, serving as an ideal exit vector for [2].

Mechanistic Rationale & Synthetic Workflows

Expertise & Experience: The primary synthetic challenge with α,α -disubstituted malonates is severe steric hindrance, which can impede standard transformations. However, this steric bulk is highly desirable in medicinal chemistry because it imparts significant metabolic stability (e.g., resistance to cytochrome P450-mediated α -oxidation) to the final drug candidate.

  • Workflow A: Saponification & Decarboxylation Converting the malonate to an α -aryl- α -benzyl acetic acid is a foundational workflow. The presence of the electron-withdrawing 4-nitrophenyl group increases the acidity of the intermediate dicarboxylic acid, facilitating thermal decarboxylation at lower temperatures than typical dialkyl malonates.

  • Workflow B: Chemoselective Nitro Reduction Reducing the 4-nitrophenyl group to an aniline is critical for downstream diversification. Crucial Insight: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated here. The palladium catalyst will rapidly insert into the C–Cl bond of the 3-chlorobenzyl group, leading to unwanted hydrodehalogenation. Instead, a [3] using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandatory. This single-electron transfer mechanism is highly chemoselective, reducing the nitro group while leaving the aryl chloride and the methyl esters completely intact.

  • Workflow C: Chemoselective Ester Reduction If a conformationally restricted 1,3-diol is required, standard reagents like LiAlH₄ will indiscriminately reduce both the esters and the nitro group. Utilizing LiBH₄ in a THF/MeOH co-solvent system ensures the chemoselective delivery of hydride to the esters, preserving the nitro functionality for late-stage modification.

Divergent Synthetic Workflows (Visualization)

G Parent Dimethyl 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)malonate (CAS: 685108-27-4) Acid 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)acetic acid (Pharmacophore Core) Parent->Acid 1. NaOH/EtOH (Hydrolysis) 2. HCl, Heat (Decarboxylation) Amine Dimethyl 2-(4-aminophenyl)- 2-(3-chlorobenzyl)malonate (PROTAC/Linker Vector) Parent->Amine Fe, NH4Cl, EtOH/H2O (Chemoselective Nitro Reduction) Diol 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)propane-1,3-diol (Conformationally Restricted) Parent->Diol LiBH4, THF/MeOH (Chemoselective Ester Reduction) Target1 GPCR Antagonists & Enzyme Inhibitors Acid->Target1 Target2 Targeted Protein Degraders (PROTACs) Amine->Target2 Target3 Heterocyclic Scaffolds (e.g., Piperidines) Diol->Target3

Fig 1: Divergent synthetic workflows utilizing the title malonate in drug discovery.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems, incorporating specific observational milestones to ensure reaction fidelity without requiring immediate LC-MS analysis.

Protocol A: Synthesis of 2-(3-chlorobenzyl)-2-(4-nitrophenyl)acetic acid
  • Saponification: Dissolve Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (1.0 eq) in a 1:1 mixture of THF and Ethanol (0.2 M). Add aqueous NaOH (3.0 eq, 2.0 M solution).

  • First Validation Milestone: Stir at 60 °C for 4 hours. TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the UV-active starting material and the formation of a baseline spot that stains bright yellow with Bromocresol Green, confirming diacid formation.

  • Acidification: Cool the mixture to 0 °C and carefully acidify with 6M HCl to pH 2. Extract the resulting dicarboxylic acid with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Decarboxylation: Dissolve the crude diacid in anhydrous DMSO (0.5 M) and heat to 130 °C.

  • Second Validation Milestone: Vigorous effervescence (CO₂ gas evolution) will commence immediately upon reaching temperature. The reaction is deemed complete when gas evolution entirely ceases (typically 2-3 hours), providing a visual confirmation of successful decarboxylation.

  • Isolation: Dilute the cooled mixture with water, extract with MTBE, wash extensively with brine to remove DMSO, and concentrate to yield the target acetic acid.

Protocol B: Chemoselective Reduction to Dimethyl 2-(4-aminophenyl)-2-(3-chlorobenzyl)malonate
  • Setup: Dissolve the starting malonate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq). The use of [4] ensures a smooth single-electron transfer process.

  • Reaction: Heat the heterogeneous mixture to reflux (80 °C) with vigorous mechanical stirring for 2 hours.

  • Validation Milestone: The reaction mixture will transition from a pale yellow solution to a dark brown/black suspension as inert iron oxides (Fe₃O₄) form. TLC will reveal a new, highly polar spot that stains intensely positive (purple/red) with Ninhydrin, confirming the presence of the primary amine.

  • Workup: Cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove iron salts. Wash the pad generously with hot Ethanol. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry, and evaporate to afford the aniline derivative.

Quantitative Data Summary

TransformationReagents & ConditionsChemoselectivity RationaleTypical YieldKey Analytical Marker
Saponification & Decarboxylation 1. NaOH, THF/EtOH, 60 °C2. HCl, DMSO, 130 °CEsters are hydrolyzed while the nitro and aryl chloride groups remain completely inert.78 - 85%IR: Appearance of broad O-H stretch (2500-3300 cm⁻¹) and shift of C=O to ~1710 cm⁻¹.
Chemoselective Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °CSingle-electron transfer prevents hydrodehalogenation of the sensitive 3-chlorobenzyl moiety.88 - 94%MS: Mass shift of -30 Da (M⁺ to [M-30]⁺).TLC: Ninhydrin positive.
Chemoselective Ester Reduction LiBH₄, THF/MeOH, 0 °C to RTChemoselective hydride delivery reduces esters to primary alcohols without reducing the nitro group.65 - 72%NMR: Disappearance of methyl ester singlets (~3.7 ppm); appearance of CH₂OH multiplets.

References

  • Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: ACS Organic Letters URL: [Link]

Application Note: Advanced Cross-Coupling Protocols for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Substrate Profiling

The functionalization of highly decorated aryl chlorides is a cornerstone of modern pharmaceutical synthesis. Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate represents a synthetically valuable, yet challenging, highly functionalized scaffold. It contains a quaternary malonate center, a strongly electron-withdrawing nitroarene, and an unactivated meta-aryl chloride.

This application note provides field-proven, self-validating protocols for the selective transition-metal-catalyzed cross-coupling of the 3-chloro moiety.

Mechanistic Causality & Reaction Design

Designing a cross-coupling protocol for this substrate requires navigating three distinct chemical challenges:

  • Aryl Chloride Activation: The C–Cl bond possesses a high bond-dissociation energy (~330 kJ/mol), making the initial oxidative addition of Pd(0) the rate-limiting step[1]. To overcome this, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are required to accelerate oxidative addition and facilitate subsequent reductive elimination[2].

  • Nitro Group Tolerance: The 4-nitrophenyl group is sensitive to strong reductants and highly nucleophilic conditions.

  • Malonate Ester Preservation: The dimethyl malonate moiety is highly susceptible to saponification and decarboxylation. Consequently, harsh inorganic bases (e.g., NaOH, KOH) or strong alkoxides (e.g., KOtBu) must be strictly avoided[3]. We employ mild, anhydrous bases such as K₃PO₄ for Suzuki-Miyaura couplings[4] and Cs₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Buchwald-Hartwig aminations[5].

G SM Dimethyl 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)malonate SUZ Suzuki-Miyaura Product (Biaryl Scaffold) SM->SUZ Arylboronic Acid, Pd-Cat K3PO4, Toluene, 100°C BHA Buchwald-Hartwig Product (Arylamine Scaffold) SM->BHA Amine, Pd-Cat DBU or Cs2CO3, Dioxane, 110°C

Caption: Divergent functionalization pathways for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate.

Optimization Data & Base Selection

To establish a self-validating system, researchers must understand the impact of base selection on this specific substrate. The table below summarizes the quantitative optimization data for the Buchwald-Hartwig amination of our target molecule with morpholine, highlighting the critical nature of base selection.

Table 1: Base and Ligand Optimization for Buchwald-Hartwig Amination

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Conversion (%)*Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBu (2.0)Toluene100< 5%Ester hydrolysis / Substrate degradation.
2Pd₂(dba)₃ / XPhosKOtBu (2.0)Dioxane10012%Rapid decomposition of nitroarene.
3XPhos Pd G3K₃PO₄ (2.0)Dioxane11045%Incomplete conversion; base solubility low.
4RuPhos Pd G3Cs₂CO₃ (2.0)Dioxane11088%Excellent yield; esters and nitro intact.
5XantPhos Pd G3DBU (2.0)PhMe/MeCN14092%Soluble base prevents precipitation; optimal[5].

*Determined by HPLC/UV analysis at 254 nm against an internal standard.

Standard Operating Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active Pd/XPhos catalyst system to couple the aryl chloride with arylboronic acids, utilizing anhydrous K₃PO₄ to protect the malonate esters[4].

Reagents & Materials:

  • Substrate: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)

  • Ligand: XPhos (0.024 mmol, 2.4 mol%)

  • Base: K₃PO₄ (anhydrous, finely milled) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anhydrous atmosphere.

  • Reagent Charging: Under a positive flow of inert gas, charge the tube with the substrate, phenylboronic acid, Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄.

    • Expert Insight: Using anhydrous K₃PO₄ instead of aqueous solutions prevents the saponification of the dimethyl malonate group at elevated temperatures[6].

  • Solvent Addition & Degassing: Add 10 mL of anhydrous toluene. Seal the tube with a rubber septum and sparge the solution with Argon for 15 minutes.

    • Expert Insight: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and degrades the active Pd(0) species, leading to stalled reactions.

  • Reaction Execution: Replace the septum with a Teflon screwcap. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring (800 rpm).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the biaryl product.

Protocol B: Buchwald-Hartwig Amination

This protocol utilizes a pre-formed Generation 3 (G3) palladacycle to ensure rapid generation of the active monoligated Pd(0) species, combined with DBU to maintain homogeneity and protect sensitive functional groups[3].

Reagents & Materials:

  • Substrate: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (1.0 mmol, 1.0 equiv)

  • Amine: Morpholine (1.2 mmol, 1.2 equiv)

  • Precatalyst: XantPhos Pd G3 (0.02 mmol, 2.0 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) (8 mL)

Step-by-Step Methodology:

  • Inert Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the substrate and XantPhos Pd G3 to a 20 mL reaction vial equipped with a stir bar.

  • Liquid Addition: Add anhydrous 1,4-Dioxane, followed by Morpholine and DBU via microsyringe.

    • Expert Insight: DBU acts as an organic, ionic-liquid-forming base. It is significantly milder than LiHMDS or NaOtBu, ensuring the nitro group is not reduced and the malonate is not cleaved[7]. Furthermore, it prevents the formation of insoluble halide salts that can trap the catalyst.

  • Heating: Seal the vial with a Teflon-lined cap. Transfer out of the glovebox and heat at 110 °C in an aluminum heating block for 8 hours.

  • Reaction Monitoring: Monitor the consumption of the aryl chloride via LC-MS. The reaction should transition from a pale yellow to a deep orange/red homogeneous solution.

  • Quench and Extraction: Cool to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via automated flash chromatography to isolate the arylamine derivative.

Mechanistic Pathway Visualization

To fully grasp the causality of the reaction conditions, one must understand the catalytic cycle. The bulky ligands (L) force the formation of a highly active monoligated Pd(0) species.

Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + Aryl Chloride (Rate Limiting) TM Transmetalation / Amine Binding OA->TM + Boronic Acid / Amine RE Reductive Elimination Complex TM->RE Base (DBU / K3PO4) Deprotonation RE->Pd0 - Cross-Coupled Product

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling of Aryl Chlorides.

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. d-nb.info.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the alkylation of sterically hindered aryl malonates is fraught with competing side reactions. The synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate via the alkylation of dimethyl 2-(4-nitrophenyl)malonate with 3-chlorobenzyl chloride is a classic example.

The formation of a sterically congested quaternary carbon center kinetically slows down the desired C-alkylation, inadvertently providing more time for competing side reactions. This guide provides field-proven, mechanistically grounded solutions to isolate, identify, and eliminate these impurities.

Mechanistic Overview & Pathway Analysis

When dimethyl 2-(4-nitrophenyl)malonate is deprotonated, it forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, this intermediate can react at multiple nucleophilic sites [1]. Understanding these divergent pathways is the key to controlling the reaction.

ReactionPathways SM Dimethyl 2-(4-nitrophenyl)malonate + Base Enolate Ambident Enolate Intermediate SM->Enolate Deprotonation Product Desired C-Alkylation (Quaternary Carbon) Enolate->Product C-attack (Soft) O_Alkyl O-Alkylated Enol Ether (Kinetic Impurity) Enolate->O_Alkyl O-attack (Hard) Hydrolysis Decarboxylated Ester (Hydrolysis Impurity) Enolate->Hydrolysis Trace H2O / Heat

Fig 1: Reaction pathways of the ambident enolate leading to desired product and primary impurities.

Troubleshooting FAQs

Q: My LC-MS shows a significant impurity with the exact same mass as my desired product (m/z 378.1 [M+H]+), but it elutes at a different retention time. What is this? A: You are observing the O-alkylated enol ether impurity. Enolates are ambident nucleophiles [2]. In strong polar aprotic solvents (like DMF) with non-coordinating cations (like K⁺ or Cs⁺), the oxygen atom of the enolate is left "naked" and highly reactive. Because the desired C-alkylation is sterically hindered by the 4-nitrophenyl group, the kinetic O-alkylation pathway becomes highly competitive.

  • The Fix: Implement an in situ Finkelstein reaction by adding 0.1–0.2 equivalents of Sodium Iodide (NaI). This converts the 3-chlorobenzyl chloride into 3-chlorobenzyl iodide. Iodide is a softer leaving group, which thermodynamically favors attack by the softer carbon nucleophile over the harder oxygen nucleophile.

Q: I am detecting a major byproduct with an m/z of 320.1 [M+H]+. The reaction seems to be losing a mass of 58 Da. Why? A: This is the decarboxylated mono-ester (Methyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)acetate). Malonic esters are highly susceptible to hydrolysis if trace water is present during the basic alkylation step [3]. The base (e.g., K₂CO₃) acts as a nucleophile in the presence of water, hydrolyzing one of the methyl esters to a carboxylic acid. Upon heating to drive the sluggish alkylation, this intermediate rapidly decarboxylates (loss of CO₂ and a methyl group = net loss of 58 Da).

  • The Fix: Ensure strictly anhydrous conditions. Flame-dry your glassware, use anhydrous DMF (stored over 4Å molecular sieves), and verify that your K₂CO₃ is oven-dried.

Q: The reaction stalls at 50% conversion, and I see unreacted starting materials even after 24 hours. Should I add a stronger base like NaH? A: Do not default to NaH immediately. While NaH ensures complete enolate formation, it also drastically increases the rate of O-alkylation and potential nucleophilic aromatic substitution (SₙAr) on the activated 4-nitrophenyl ring. The stall is likely due to the poor electrophilicity of 3-chlorobenzyl chloride.

  • The Fix: Maintain K₂CO₃ but elevate the temperature slightly (60–65 °C) and rely on the NaI catalyst mentioned above to accelerate the C-C bond formation.

Diagnostic Data Summary

Use the following self-validating analytical signatures to identify your impurities rapidly.

Compound / ImpurityLC-MS [M+H]⁺Key ¹H NMR Signatures (CDCl₃, 400 MHz)Root Cause
Desired Product 378.13.80 ppm (s, 6H, two equivalent -OCH₃)3.65 ppm (s, 2H, benzyl -CH₂-)N/A (Target)
O-Alkylated Isomer 378.14.90 ppm (s, 2H, downfield -O-CH₂-Ar)Inequivalent -OCH₃ signalsHard electrophile / Naked enolate
Decarboxylated Ester 320.14.05 ppm (t, 1H, new α-proton)Only one -OCH₃ singlet (3H)Trace water / Wet base
Unreacted Malonate 254.14.85 ppm (s, 1H, malonate α-proton)Poor electrophile reactivity
Diagnostic Logic Tree

TroubleshootingLogic Start Impurity Detected (LC-MS/NMR) IsMassSame Is m/z identical to product but different Rt? Start->IsMassSame MassLess Is m/z[M - 58]? IsMassSame->MassLess No OAlkyl Diagnosis: O-Alkylation Fix: Add NaI catalyst IsMassSame->OAlkyl Yes Hydrolysis Diagnosis: Hydrolysis Fix: Use anhydrous K2CO3 MassLess->Hydrolysis Yes Unreacted Diagnosis: Incomplete Rxn Fix: Increase temperature MassLess->Unreacted No

Fig 2: Diagnostic logic tree for identifying and resolving common alkylation impurities.

Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring the specific visual and chromatographic checkpoints, you ensure scientific integrity at every step.

Reagents:

  • Dimethyl 2-(4-nitrophenyl)malonate (1.0 eq, limiting reagent)

  • 3-Chlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃, oven-dried, 2.0 eq)

  • Sodium iodide (NaI, anhydrous, 0.15 eq)

  • Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Enolate Formation: Charge the flask with Dimethyl 2-(4-nitrophenyl)malonate, K₂CO₃, and NaI. Add anhydrous DMF. Stir at room temperature for 30 minutes.

    • Validation Check: The solution will turn a deep, intense red/purple, confirming the generation of the highly conjugated 4-nitrophenyl enolate.

  • Alkylation: Add 3-chlorobenzyl chloride dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction block to 60 °C. Stir for 6 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting malonate (Rf ~0.3) will stain intensely under UV. The desired product will appear at Rf ~0.45. Ensure the complete disappearance of the SM spot to prevent downstream purification issues.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (prevents late-stage hydrolysis). Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References
  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info.[Link]

  • 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts.[Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal.[Link]

optimizing temperature and solvent conditions for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of sterically hindered and electronically deactivated alkylation reactions. The synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate via the α -alkylation of dimethyl 2-(4-nitrophenyl)malonate with a 3-chlorobenzyl halide is a classic example of a reaction that requires precise control over thermodynamics and kinetics.

The presence of the electron-withdrawing 4-nitrophenyl group significantly increases the acidity of the malonate's α -proton. While this facilitates rapid deprotonation, it also generates a highly resonance-stabilized enolate that acts as an ambident nucleophile[1]. Without strict control over temperature and solvent, this dual reactivity pathway often leads to undesired O-alkylation, ester hydrolysis, or degradation[2].

This guide provides a mechanistic breakdown, validated protocols, and troubleshooting FAQs to ensure high-yielding, selective C-alkylation.

Mechanistic Workflow & Reactivity Pathways

Understanding the causality behind byproduct formation is the first step in optimization. The enolate intermediate can attack the 3-chlorobenzyl bromide electrophile via its carbon center (desired) or its oxygen center (undesired). The divergence between these pathways is entirely dependent on the solvation state of the enolate and the thermal energy of the system[3].

ReactionWorkflow cluster_0 Enolate Generation cluster_1 Alkylation Pathway Substrate Dimethyl 2-(4-nitrophenyl)malonate (Substrate) Base Base Addition (e.g., NaH or PTC) Substrate->Base Enolate Resonance-Stabilized Enolate (Ambident Nucleophile) Base->Enolate TransitionState SN2 Transition State (Solvent/Temp Dependent) Enolate->TransitionState Electrophile 3-Chlorobenzyl Bromide (Electrophile) Electrophile->TransitionState Target Dimethyl 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)malonate (Desired C-Alkylation) TransitionState->Target Optimized Conditions Byproduct O-Alkylated Byproduct (Undesired) TransitionState->Byproduct Poor Conditions

Workflow of malonate alkylation showing the divergence between C-alkylation and O-alkylation.

Solvent Optimization Matrix

The choice of solvent dictates how tightly the metal cation (e.g., Na⁺ or K⁺) binds to the enolate oxygen. A "naked" enolate is highly reactive but prone to O-alkylation, whereas a tightly bound ion pair may stall the reaction entirely[3].

Solvent SystemPolarity ProfileEnolate SolvationYield ExpectationMechanistic Causality & Application Notes
DMF (Anhydrous) Polar AproticHigh75–85%Industry Standard: Readily dissolves intermediate enolate salts. Excellent for NaH-mediated reactions, but requires strict anhydrous conditions to prevent ester hydrolysis[4].
DMSO Polar AproticVery High70–80%High Reactivity: Highly stabilizing for the enolate. However, its strong disruption of ion pairing can lead to increased O-alkylation if the temperature is not strictly controlled[1].
Toluene / H₂O (PTC) BiphasicLow (Organic)70–90%High Selectivity: Phase-Transfer Catalysis (PTC) isolates the enolate in the organic layer, minimizing water-induced ester hydrolysis and allowing excellent C-alkylation selectivity[5].
THF Moderately PolarMedium50–60%Slower Kinetics: Causes tighter ion pairing compared to DMF. Often results in slower reaction kinetics and lower yields for sterically hindered substrates[5].
Temperature Control Strategy

Temperature directly dictates whether the reaction operates under kinetic or thermodynamic control. Because the 3-chlorobenzyl group is relatively bulky, pushing the temperature too high to overcome steric hindrance will inadvertently activate side-reaction pathways[1].

Temperature RangeSN2 KineticsC- vs O-Alkylation SelectivityCausality & Risk Factors
-40 °C to 0 °C SlowExcellent C-alkylationLow thermal energy prevents the higher-activation-energy O-alkylation pathway. Ideal for asymmetric PTC approaches[5].
0 °C to 25 °C (RT) ModerateGood C-alkylationOptimal Window: Deprotonation should occur at 0 °C to prevent degradation, followed by warming to RT to provide enough energy for the SN2 step[4].
50 °C to 80 °C FastPoor (High O-alkylation)Elevated temperatures promote O-alkylation and increase the risk of Krapcho-style decarboxylation or ester hydrolysis[1][6].
Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes the NaH/DMF system, which provides the most reliable conversion for non-chiral alkylations of nitrophenylmalonates[4].

Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Add anhydrous DMF (10 mL per gram of substrate). Self-Validation: Ensure the DMF is sourced from a freshly opened septum-sealed bottle to guarantee water content is <50 ppm.

Step 2: Enolate Generation Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in the DMF. Cool the suspension to 0 °C using an ice-water bath. Dissolve Dimethyl 2-(4-nitrophenyl)malonate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise over 30 minutes. Self-Validation: Monitor the reaction visually. The reaction is complete when H₂ gas evolution ceases and the solution becomes homogenous and deeply colored (typically deep yellow/orange due to the nitrophenyl enolate)[1][4].

Step 3: Alkylation While maintaining the temperature at 0 °C, add 3-chlorobenzyl bromide (1.05 equiv) dropwise via the addition funnel. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 4–6 hours. Self-Validation: Monitor via TLC (20% EtOAc in Hexanes) or LC-MS. The reaction is complete when the highly UV-active starting malonate spot is entirely consumed.

Step 4: Quenching & Workup Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Self-Validation: Wash the combined organic layers with brine (5x). This high-volume brine wash is mechanically necessary to partition the DMF out of the organic layer and into the aqueous waste. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting FAQs

Q1: I am observing a significant amount of ester hydrolysis. How can I prevent this? A1: Ester hydrolysis is strictly a function of water presence under basic conditions[1]. If using the NaH/DMF protocol, your DMF has likely absorbed atmospheric moisture. Switch to a fresh bottle stored over molecular sieves. Alternatively, if you are using a biphasic Phase-Transfer Catalysis (PTC) method (e.g., KOH/Toluene), ensure the reaction is kept cold (0 °C) to kinetically suppress the nucleophilic attack of hydroxide on the methyl esters[5].

Q2: My overall yield is low, and LC-MS shows a mass consistent with O-alkylation. What parameters should I adjust? A2: The enolate of a nitrophenylmalonate is highly stabilized and acts as a classic ambident nucleophile. To minimize O-alkylation, you must suppress the kinetic energy of the system. Lower the reaction temperature (keep strictly at or below RT) and consider switching to a slightly less polar solvent system (e.g., moving from DMSO to DMF, or using a PTC system in Toluene) to favor softer, thermodynamically stable C-alkylation[1][2].

Q3: Can I use Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) instead of NaH? A3: You can use NaOMe, but you must never use NaOEt for this specific substrate. Because your starting material is a dimethyl ester, using an ethoxide base will initiate transesterification, yielding an inseparable statistical mixture of dimethyl, diethyl, and ethyl methyl esters[1]. NaH is strongly preferred as it is non-nucleophilic and avoids transesterification entirely[4].

Q4: The reaction stalls at 50% conversion. Should I heat it to reflux? A4: Do not heat the reaction above 50 °C. Heating malonate derivatives, especially in the presence of trace water or base, can trigger premature decarboxylation or degradation of the nitroaromatic ring[6]. Instead of heating, ensure your base is fully active (NaH can degrade into NaOH if poorly stored) and consider adding a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the SN₂ reaction via the Finkelstein pathway.

References
  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
  • minimizing by-product formation in malonate alkyl
  • Harnessing Ionic Liquids for Rapid Alkylation: Efficient Access to Methyl 2-oxo-hexahydro-2H-cyclopenta[b]furan-3-carboxyl
  • Diethyl 2-methyl-2-(4-nitrophenyl)
  • Chem. Pharm. Bull. 53(5) 476—480 (2005). Chemical & Pharmaceutical Bulletin.
  • Amphipathic Barbiturates as Mimics of Antimicrobial Peptides and the Marine Natural Products Eusynstyelamides with Activity. Semantic Scholar.

Sources

advanced purification and recrystallization techniques for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as the user is interacting in German. Absolut. Hier ist ein technisches Support-Center, das speziell auf die fortgeschrittenen Reinigungs- und Umkristallisationstechniken für Dimethyl-2-(3-chlorbenzyl)-2-(4-nitrophenyl)malonat zugeschnitten ist.

Technisches Support-Center: Dimethyl-2-(3-chlorbenzyl)-2-(4-nitrophenyl)malonat

Willkommen im technischen Leitfaden für die Reinigung von Dimethyl-2-(3-chlorbenzyl)-2-(4-nitrophenyl)malonat. Als Ihr leitender Anwendungswissenschaftler habe ich diesen Leitfaden entwickelt, um die spezifischen Herausforderungen zu bewältigen, die mit der Reinigung dieser komplexen Molekülstruktur verbunden sind. Unser Ziel ist es, Ihnen nicht nur Protokolle an die Hand zu geben, sondern auch die wissenschaftliche Begründung hinter jeder Technik zu erläutern, um Ihnen eine fundierte Entscheidungsfindung in Ihrem Labor zu ermöglichen.

Molekulare Überlegungen für die Reinigung

Die Struktur von Dimethyl-2-(3-chlorbenzyl)-2-(4-nitrophenyl)malonat weist mehrere funktionelle Gruppen auf, die die Reinigungsstrategie beeinflussen:

  • Zwei Estergruppen: Diese verleihen dem Molekül eine signifikante Polarität.

  • Eine Nitrogruppe: Eine stark elektronenziehende Gruppe, die die Polarität weiter erhöht und die Löslichkeit in polaren Lösungsmitteln beeinflusst.

  • Zwei aromatische Ringe (einer mit einem Chlorsubstituenten): Diese verleihen dem Molekül einen erheblichen unpolaren Charakter.

Diese Kombination aus polaren und unpolaren Merkmalen macht die Auswahl eines einzelnen idealen Umkristallisationslösungsmittels schwierig und erfordert oft den Einsatz von Lösungsmittelgemischen oder chromatographischen Techniken.

Häufig gestellte Fragen (FAQs)

F1: Was sind die ersten Schritte zur Beurteilung der Reinheit meines Rohprodukts? A1: Beginnen Sie immer mit einer Dünnschichtchromatographie (DC). Entwickeln Sie die DC-Platte mit verschiedenen Lösungsmittelsystemen unterschiedlicher Polarität (z. B. 10 %, 20 %, 30 % Ethylacetat in Hexan), um sowohl Ihr Produkt als auch eventuelle Verunreinigungen zu visualisieren.[1][2] Dies gibt Ihnen einen ersten Hinweis darauf, ob eine direkte Umkristallisation ausreicht oder ob eine vorgeschaltete Säulenchromatographie erforderlich ist.

F2: Warum erhalte ich ein Öl anstelle von Kristallen? A2: Das "Ausölen" ist ein häufiges Problem, insbesondere bei komplexen organischen Molekülen.[3] Es tritt auf, wenn die Substanz bei einer Temperatur aus der Lösung ausfällt, die über ihrem Schmelzpunkt liegt. Die wahrscheinlichsten Ursachen sind:

  • Zu schnelle Abkühlung: Die Lösung ist übersättigt, aber die Temperatur ist noch zu hoch.

  • Hohe Konzentration von Verunreinigungen: Verunreinigungen können den Schmelzpunkt des Gemisches senken.

  • Ungeeignetes Lösungsmittelsystem: Das gewählte Lösungsmittel oder Lösungsmittelgemisch ist möglicherweise nicht ideal.

Um dies zu beheben, erwärmen Sie die Mischung erneut, um das Öl aufzulösen, fügen Sie etwas mehr des "guten" Lösungsmittels hinzu, um die Sättigungskonzentration bei hohen Temperaturen zu verringern, und lassen Sie es sehr langsam abkühlen.[4]

F3: Welche analytischen Techniken sollte ich verwenden, um die endgültige Reinheit zu bestätigen? A3: Die Reinheitsbewertung sollte sich auf eine Kombination von Techniken stützen:

  • Schmelzpunktanalyse: Ein reines Produkt sollte einen scharfen, engen Schmelzpunktbereich aufweisen.[5] Vergleichen Sie Ihren Wert mit Literaturwerten, falls verfügbar.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR sind entscheidend, um die strukturelle Integrität zu bestätigen und das Vorhandensein von lösungsmittel- oder reagenzbasierten Verunreinigungen auszuschließen.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Bietet eine quantitative Bewertung der Reinheit. Für Malonsäurederivate kann eine Umkehrphasen-HPLC-Methode mit einem Acetonitril/Wasser-Gradienten effektiv sein.[6]

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Reinigungsprozesses auftreten können.

ProblemWahrscheinliche Ursache(n)Lösung(en)
Geringe oder keine Kristallbildung Zu viel Lösungsmittel verwendet: Die Lösung ist nicht gesättigt.[3]Reduzieren Sie das Lösungsmittelvolumen durch Verdampfen unter leichtem Erwärmen oder einem sanften Stickstoffstrom und versuchen Sie die Kristallisation erneut.
Übersättigung: Die Kristallisation benötigt einen Keimbildungspunkt, um zu beginnen.[3]1. Kratzen: Kratzen Sie vorsichtig mit einem Glasstab an der Innenseite des Kolbens an der Flüssigkeitsoberfläche.[4] 2. Impfkristall: Fügen Sie einen winzigen Kristall Ihres reinen Produkts hinzu.[4]
Produkt ölt aus Lösung zu konzentriert: Das Produkt fällt bei einer Temperatur aus, die über seinem Schmelzpunkt liegt.Erwärmen Sie die Lösung erneut, um das Öl aufzulösen. Fügen Sie eine kleine Menge des "guten" Lösungsmittels hinzu und lassen Sie die Lösung sehr langsam abkühlen (z. B. indem Sie den Kolben in einem warmen Wasserbad abkühlen lassen).[3][4]
Anhaltende farbige Verunreinigungen Hochpolare, farbige Nebenprodukte: Diese können stark an Ihr Produkt binden.Fügen Sie der heißen Lösung eine kleine Menge Aktivkohle hinzu, erhitzen Sie sie kurz und führen Sie dann eine Heißfiltration durch, um die Kohle (und die adsorbierten Verunreinigungen) zu entfernen.[7] Seien Sie vorsichtig, da Aktivkohle auch einen Teil Ihres Produkts adsorbieren kann.
Sehr geringe Ausbeute Zu viel Lösungsmittel verwendet: Ein erheblicher Teil Ihres Produkts verbleibt in der Mutterlauge.[4][8]Kühlen Sie die Mutterlauge weiter (Eisbad) ab, um eine zweite Kristallcharge zu erhalten. Alternativ können Sie das Lösungsmittel teilweise verdampfen und erneut abkühlen.
Produkt ist im kalten Lösungsmittel mäßig löslich: Das gewählte Lösungsmittelsystem ist nicht optimal.Überprüfen Sie Ihre Lösungsmittelauswahl. Möglicherweise ist ein anderes Antisolvent oder ein anderes Lösungsmittelverhältnis erforderlich, um die Löslichkeit bei niedrigen Temperaturen zu minimieren.

Fortgeschrittene Reinigungsstrategien

Für Dimethyl-2-(3-chlorbenzyl)-2-(4-nitrophenyl)malonat ist eine einfache Umkristallisation oft unzureichend. Eine mehrstufige Strategie ist in der Regel am effektivsten.

Workflow der Reinigungsstrategie

Purification_Workflow Crude Rohprodukt TLC DC-Analyse Crude->TLC Chromatography Flash-Säulenchromatographie TLC->Chromatography Mehrere Flecken (Produkt + Verunreinigungen) DirectRecrys Direkte Umkristallisation TLC->DirectRecrys Ein Hauptfleck (relativ rein) Combine Reine Fraktionen vereinigen & einengen Chromatography->Combine Recrystallization Mischlösungsmittel- Umkristallisation Combine->Recrystallization Pure Reines, kristallines Produkt Recrystallization->Pure DirectRecrys->Pure

Sources

Technical Support Center: HPLC Analysis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate. This document is designed for researchers, analytical scientists, and drug development professionals, providing expert guidance on method development, troubleshooting, and best practices in a direct question-and-answer format.

Analyte at a Glance: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a moderately non-polar molecule featuring two key aromatic functional groups: a 3-chlorobenzyl group and a 4-nitrophenyl group. The presence of the nitroaromatic chromophore makes it an excellent candidate for UV-based detection in HPLC.

Part 1: HPLC Method Development Guide

This section provides a structured approach to developing a robust and reliable HPLC method from the ground up.

Q1: I need to develop an HPLC method for this compound. Where should I begin?

A1: Developing a method requires a systematic approach starting with the physicochemical properties of the analyte. Given its structure, Reversed-Phase HPLC (RP-HPLC) is the most suitable technique. The goal is to find conditions that provide a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or degradants.

A logical workflow involves selecting an appropriate column and mobile phase, optimizing the separation, and establishing the best detection parameters.

Method_Development_Workflow cluster_start Phase 1: Initial Setup cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Verification Start Select RP-HPLC Mode Column Choose C18 Column (e.g., 5 µm, 4.6x150 mm) Start->Column Based on analyte's non-polar character MobilePhase Select Mobile Phase (Acetonitrile/Water) Column->MobilePhase Detector Set UV Detector (Use PDA to find λmax) MobilePhase->Detector Gradient Run Initial Gradient (5-95% ACN) Detector->Gradient Isocratic Optimize Isocratic Hold or Gradient Slope Gradient->Isocratic Based on retention time and resolution FlowRate Adjust Flow Rate (e.g., 1.0 mL/min) Isocratic->FlowRate Fine-tune for efficiency and run time SST Perform System Suitability Test (SST) FlowRate->SST Validation Proceed to Method Validation (ICH Guidelines) SST->Validation If SST passes

Caption: A typical workflow for developing an HPLC method.

Below are recommended starting conditions. This setup serves as a robust baseline from which further optimization can be performed.

ParameterRecommended Starting ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detectorStandard equipment is sufficient for this analysis.
Stationary Phase C18 (Octadecyl Silane) Column; 5 µm, 4.6 x 150 mmC18 columns are versatile for reversed-phase and a good starting point for moderately non-polar compounds.[1]
Mobile Phase A HPLC-grade WaterThe polar component in RP-HPLC.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with good UV transparency and low viscosity.[2]
Elution Mode Gradient: 40% B to 90% B over 15 minutesA gradient is recommended initially to ensure elution of all potential impurities and to determine the optimal solvent strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature improves retention time reproducibility.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration.
Detector Photodiode Array (PDA/DAD)Allows for the determination of the optimal detection wavelength (λmax).
Detection λ Scan 200-400 nm; Quantify at λmax (est. 254-270 nm)The nitroaromatic group provides strong UV absorbance.[3] Setting the wavelength to the maximum absorbance provides the best sensitivity.[4]
Q2: How do I select the optimal stationary phase (column)?

A2: The choice of stationary phase is critical for achieving good separation.

  • C18 (ODS) Columns: This is the universal starting point for RP-HPLC due to its hydrophobicity, which effectively retains moderately non-polar to non-polar analytes like the target compound. It separates compounds primarily based on their hydrophobic character.[1]

  • Phenyl-Hexyl Columns: These columns can offer alternative selectivity. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic rings (especially the electron-deficient nitrophenyl ring) of your analyte.[1] If you are struggling to separate structurally similar impurities with a C18 column, a Phenyl-Hexyl column is an excellent secondary option. Using methanol as the organic modifier can further enhance these π-π interactions.

Q3: How should I optimize the mobile phase?

A3: Mobile phase optimization is about finding the right balance of solvent strength to achieve the desired retention and resolution in a reasonable time.

  • Organic Modifier Selection: Both acetonitrile and methanol are common choices. Acetonitrile generally has a stronger elution strength and lower viscosity, often leading to sharper peaks and lower backpressure.[2][5] Start with acetonitrile.

  • Isocratic vs. Gradient Elution:

    • Gradient: Begin with a broad gradient (e.g., 40% to 90% acetonitrile) to see where your compound and any impurities elute. This is the best way to develop a new method.

    • Isocratic: If the initial gradient shows that your peak of interest elutes well and is separated from other components, you can develop a faster isocratic (constant mobile phase composition) method. A useful rule of thumb is that a 10% decrease in the organic solvent content will increase the retention time by approximately three-fold.[2][6]

  • Use of Buffers: While Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a neutral molecule, incorporating a buffer (e.g., 10-20 mM phosphate or formate buffer at pH 3-4) into the aqueous phase can significantly improve peak shape and reproducibility.[2][7] Buffers help to maintain a constant pH, which can prevent interactions with any active sites (residual silanols) on the column packing material that might cause peak tailing.[8]

Q4: How do I determine the best detection wavelength?

A4: The nitrophenyl group in your analyte is a strong chromophore, making UV detection highly effective.

  • Use a Photodiode Array (PDA/DAD) Detector: During your initial method development runs, set the PDA to acquire spectra across a wide range (e.g., 200–400 nm).[4]

  • Identify λmax: Once your analyte peak elutes, the PDA software can extract the UV spectrum. The wavelength with the highest absorbance is the λmax (lambda max).

  • Set the Wavelength: For quantitative analysis, setting the detector to the λmax provides the highest sensitivity.[4] For nitroaromatic compounds, this is often in the 250-270 nm range.[3] A higher wavelength can sometimes offer better selectivity if there are interferences from other components at lower wavelengths.[4]

Part 2: Troubleshooting Guide

Even with a well-developed method, problems can arise. This section addresses the most common issues in a Q&A format.

Q5: My peak is tailing. What are the causes and how do I fix it?

A5: Peak tailing, where the back of the peak is drawn out, is one of the most common HPLC problems. It can compromise integration accuracy and resolution. The issue usually stems from unwanted secondary chemical interactions or physical problems in the system.

Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH controlled with a buffer? Start->Check_pH Check_Column Is the column old or heavily used? Check_pH->Check_Column Yes Sol_AddBuffer Action: Add a buffer (e.g., 20mM phosphate, pH 3.0). This suppresses silanol interactions. Check_pH->Sol_AddBuffer No Check_Solvent Is sample dissolved in mobile phase? Check_Column->Check_Solvent No Sol_ReplaceColumn Action: Replace the column. Active sites may be exposed. Check_Column->Sol_ReplaceColumn Yes Check_Frit Is system backpressure higher than normal? Check_Solvent->Check_Frit Yes Sol_ChangeSolvent Action: Re-dissolve sample in the initial mobile phase composition. Check_Solvent->Sol_ChangeSolvent No Sol_FlushColumn Action: Disconnect and reverse-flush the column. Check for blocked frit. Check_Frit->Sol_FlushColumn Yes End Problem Resolved Sol_AddBuffer->End Sol_ReplaceColumn->End Sol_ChangeSolvent->End Sol_FlushColumn->End

Caption: A decision tree for troubleshooting peak tailing.

Common Causes and Solutions:

  • Secondary Silanol Interactions: The most frequent cause. Residual silanol groups on the silica packing can interact with polar parts of the analyte, causing tailing.[8][9]

    • Solution: Add a buffer to the mobile phase (e.g., 10-20 mM phosphate buffer) and adjust the pH to a lower value (e.g., pH 2.5-3.5). This keeps the silanols protonated and minimizes unwanted interactions.

  • Column Contamination or Degradation: Strongly retained compounds from previous injections can accumulate at the column head, or the stationary phase can degrade over time ("column collapse").[10]

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path.[11]

    • Solution: Use an in-line filter and always filter your samples. You can try back-flushing the column (reversing the flow direction) to dislodge particulates.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.[12]

Q6: My peak is fronting. Why?

A6: Peak fronting, where the front of the peak is sloped, is typically caused by two main issues:

  • Column Overload: You have injected too much sample mass onto the column.[9][12] The stationary phase becomes saturated, and the excess analyte travels through the column faster, leading to a fronting peak.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity.

  • Incompatible Injection Solvent: Injecting a sample in a solvent that is significantly stronger (less polar in RP-HPLC) than the mobile phase can cause the analyte to move through the top of the column too quickly before proper partitioning can occur.[9]

    • Solution: Prepare your sample in a solvent that is weaker than or equal in strength to your mobile phase.[12]

Q7: My peaks are splitting. What should I do?

A7: Split peaks are often a sign of a physical problem at the head of the column or an injection issue.

  • Partially Blocked Column Inlet Frit: This creates channeling in the column bed, causing the sample band to split.[11]

    • Solution: Filter all samples and mobile phases. Try back-flushing the column. If the problem persists, the frit or the column may need replacement.

  • Column Void or "Collapse": A void or channel can form at the inlet of the column packing material over time.[10]

    • Solution: This is usually irreversible damage. The column must be replaced.

  • Injection Solvent Mismatch: A severe mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column or behave erratically during injection.[9]

    • Solution: Ensure your sample is fully dissolved and prepared in a compatible solvent, preferably the mobile phase itself.

Q8: I'm seeing significant baseline noise or drift. How can I improve it?

A8: A noisy or drifting baseline can interfere with the detection and quantification of small peaks.

  • Common Causes of Noise:

    • Air Bubbles: Air trapped in the pump, detector, or lines is a frequent cause.[13][14]

      • Solution: Degas your mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge the pump to remove any trapped bubbles.

    • Contaminated Mobile Phase: Impurities in your solvents or buffer salts can create a noisy baseline.[15]

      • Solution: Use high-purity, HPLC-grade solvents. Filter all aqueous mobile phases.

    • Detector Lamp Failure: The detector lamp has a finite lifetime and its energy output will decrease and become unstable over time.[13]

      • Solution: Check the lamp energy. If it is low, replace the lamp.

  • Common Causes of Drift:

    • Column Not Equilibrated: The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when changing solvents.[13][16]

      • Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before injecting.

    • Temperature Fluctuations: The ambient temperature of the lab can affect the baseline.[13]

      • Solution: Use a column oven to maintain a stable temperature.

Q9: My retention times are shifting. What's the problem?

A9: Inconsistent retention times are a critical issue for peak identification and quantification.

  • Mobile Phase Composition: Small errors in preparing the mobile phase can lead to significant shifts.[17]

    • Solution: Be meticulous when preparing the mobile phase. Use graduated cylinders for accurate measurements and mix thoroughly.

  • Pump and Flow Rate Issues: A leak in the system or a faulty pump check-valve can cause the flow rate to be inconsistent.[15][17]

    • Solution: Inspect the system for any visible leaks, especially around fittings.[16] If pressure is fluctuating, the pump may require maintenance.

  • Column Degradation: As a column ages, its retention characteristics can change.[17]

    • Solution: Monitor column performance over time using a standard. If retention times consistently decrease and peak shape worsens, it's time to replace the column.

Part 3: Frequently Asked Questions (FAQs)

Q10: How should I prepare my sample for analysis?

A10: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.

  • Dissolution: Accurately weigh your sample and dissolve it in a suitable solvent. The best choice is the initial mobile phase composition of your HPLC method.[12] If the analyte has poor solubility, you can use a slightly stronger solvent (e.g., 100% acetonitrile), but ensure the final injection volume is small to avoid peak distortion.[12]

  • Dilution: Dilute the stock solution to a concentration that falls within the linear range of your method (typically in the µg/mL range). This prevents column overload.[9]

  • Filtration: All samples must be filtered through a 0.22 µm or 0.45 µm syringe filter before being placed in autosampler vials. This removes particulates that could clog your column or system.[12]

Q11: What is a system suitability test (SST) and why is it important?

A11: A system suitability test is a series of checks performed before running your analytical sequence to ensure the entire HPLC system is performing correctly.[18] It is a regulatory requirement and essential for data integrity. A typical SST involves making several replicate injections (e.g., 5 or 6) of a standard solution.

SST ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.[8]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
% RSD of Retention Time ≤ 1.0%Demonstrates the precision of the pump and flow rate.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

RSD = Relative Standard Deviation

Q12: How do I make my method "stability-indicating"?

A12: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[19][20] To prove a method is stability-indicating, you must perform forced degradation studies.[21][22]

This involves intentionally stressing the analyte under various conditions to generate potential degradation products.[19] The key is to demonstrate that the peaks for these new degradants are well-separated from the main analyte peak. According to ICH guideline Q1A, typical stress conditions include:[20][23]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C

  • Photolytic Stress: Exposure to UV and visible light

The goal is to achieve 5-20% degradation of the main compound to ensure that any potential degradants are formed at a detectable level.[19]

Q13: What are the key parameters to assess during method validation?

A13: Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[24] The parameters are defined by the International Council for Harmonisation (ICH) guidelines Q2(R1)/Q2(R2).[18][25]

Validation ParameterPurpose
Specificity To ensure the method can detect the analyte without interference from other substances (e.g., degradants, impurities).[26]
Linearity To verify a direct proportional relationship between concentration and detector response over a defined range.[26]
Accuracy To determine how close the measured value is to the true value (often expressed as % recovery).[26]
Precision To assess the degree of scatter between a series of measurements (includes Repeatability and Intermediate Precision).[18]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.[18]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[18]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Range The concentration interval over which the method is precise, accurate, and linear.

Part 4: Detailed Experimental Protocols

Protocol 1: System Suitability Testing
  • Prepare the Standard: Prepare a solution of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate in the mobile phase at a concentration of approximately 20 µg/mL.

  • Equilibrate the System: Run the HPLC system with the mobile phase until a stable baseline is achieved (at least 15-20 minutes).

  • Perform Injections: Make six replicate injections of the standard solution.

  • Analyze the Data: Calculate the mean and %RSD for the peak area and retention time. For the first injection, calculate the theoretical plates and tailing factor.

  • Verify Acceptance Criteria: Compare the results against the predefined criteria (e.g., as listed in the table in Q11). The system passes if all criteria are met.

Protocol 2: Sample Preparation and Analysis
  • Prepare Sample Stock: Accurately weigh approximately 10 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 200 µg/mL stock solution.

  • Prepare Working Sample: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to create a 20 µg/mL working solution.

  • Filter: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection: Place the vial in the autosampler and inject it into the HPLC system once system suitability is confirmed.

Protocol 3: Basic Forced Degradation (Acid Hydrolysis)
  • Prepare Sample: Pipette 5.0 mL of the 200 µg/mL stock solution (from Protocol 2) into a small flask.

  • Add Acid: Add 5.0 mL of 0.1 M HCl.

  • Stress Condition: Heat the flask in a water bath at 60 °C for 4 hours.

  • Neutralize and Dilute: After cooling, carefully neutralize the solution with 0.1 M NaOH. Transfer the solution to a 50 mL volumetric flask and dilute to volume with the mobile phase. The final concentration will be approximately 20 µg/mL.

  • Analyze: Inject the stressed sample and compare the chromatogram to that of an unstressed sample. Look for new peaks (degradants) and a decrease in the area of the main analyte peak. The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main peak.

Part 5: References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters. Retrieved March 18, 2026, from

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved March 18, 2026, from

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 18, 2026, from

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved March 18, 2026, from

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Retrieved March 18, 2026, from

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved March 18, 2026, from

  • HPLC Peak Shape Troubleshooting Guide. (n.d.). Scribd. Retrieved March 18, 2026, from

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 18, 2026, from

  • Forced Degradation Studies. (2016). SciSpace. Retrieved March 18, 2026, from

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 18, 2026, from

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved March 18, 2026, from

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved March 18, 2026, from

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved March 18, 2026, from _

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved March 18, 2026, from

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013). Research Journal of Pharmacy and Technology. Retrieved March 18, 2026, from

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 18, 2026, from

  • Separation of Dimethyl malonate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 18, 2026, from

  • Identification of compounds and specific functional groups in the wavelength region 168-330 nm using gas chromatography with UV detection. (n.d.). ResearchGate. Retrieved March 18, 2026, from

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 18, 2026, from

  • Mobile Phase Selectivity. (n.d.). Phenomenex. Retrieved March 18, 2026, from

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 27). LCGC International. Retrieved March 18, 2026, from

  • Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate. (2008). PubMed. Retrieved March 18, 2026, from

  • Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis. (2025). BenchChem. Retrieved March 18, 2026, from

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. Retrieved March 18, 2026, from

  • Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. (2013). ACS Publications. Retrieved March 18, 2026, from

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). ResearchGate. Retrieved March 18, 2026, from

  • Performance characteristics of different chromatographic columns for nitro compound analysis. (2025). BenchChem. Retrieved March 18, 2026, from

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2017). ResearchGate. Retrieved March 18, 2026, from

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved March 18, 2026, from

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved March 18, 2026, from

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI. Retrieved March 18, 2026, from

  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex. Retrieved March 18, 2026, from

  • HPLC UV detection. (2018, December 3). Element Lab Solutions. Retrieved March 18, 2026, from

  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab Blog. Retrieved March 18, 2026, from

  • Ultraviolet Detectors: Perspectives, Principles, and Practices. (2019, October 1). LCGC International. Retrieved March 18, 2026, from

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved March 18, 2026, from

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved March 18, 2026, from

Sources

reducing reaction time and catalyst load for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the C-alkylation of dimethyl 2-(4-nitrophenyl)malonate with 3-chlorobenzyl chloride.

Traditional synthesis routes for highly substituted malonates often suffer from prolonged reaction times (>12 hours) and require high loadings of phase-transfer catalysts (PTC), complicating downstream purification. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to drastically reduce both reaction time and catalyst load.

Part 1: Mechanistic Causality & System Design

To optimize this specific alkylation, we must first understand the thermodynamic and kinetic environment of the reactants.

1. Exploiting Substrate Acidity The pKa of an unsubstituted dimethyl malonate methylene group is approximately 13. However, the strongly electron-withdrawing p-nitrophenyl group on your starting material significantly increases the acidity of the methine proton (pKa ~10–11). This fundamental shift means that aggressive bases (like NaH or alkoxides) are unnecessary and will only promote ester hydrolysis. Instead, mild bases like solid potassium carbonate (K₂CO₃) are highly effective. Furthermore, K₂CO₃ acts as an internal desiccant, scavenging any trace water that would otherwise hydrate the enolate and reduce its nucleophilicity 1.

2. Optimizing the Phase-Transfer Catalyst (PTC) Load In a solid-liquid PTC system, the goal is to shuttle the enolate from the solid K₂CO₃ surface into the organic phase. If the quaternary ammonium cation (Q⁺) is too lipophilic, it tightly binds the enolate, stalling the reaction. Tetrabutylammonium bromide (TBAB) provides the optimal partition coefficient. By ensuring the K₂CO₃ is finely milled to maximize surface area, the TBAB catalyst load can be reduced from a standard 10–20 mol% down to just 2–5 mol%.

3. Microwave-Assisted Organic Synthesis (MAOS) To reduce reaction times from hours to minutes, Microwave-Assisted Organic Synthesis (MAOS) is the premier technique. Microwaves directly couple with the highly polar enolate-Q⁺ ion pairs, exponentially increasing local collision rates. Under solvent-free MAOS conditions, the need for a phase-transfer catalyst can often be eliminated entirely 2.

PTC_Cycle cluster_solid Solid Phase cluster_liquid Organic / Neat Phase Base K2CO3 (Solid Base) EnolateK Enolate-K+ Complex Base->EnolateK ActiveIonPair Enolate-Q+ (Active) EnolateK->ActiveIonPair Phase Transfer Substrate Dimethyl 2-(4-nitrophenyl)malonate Substrate->EnolateK Deprotonation PTC TBAB Catalyst (Q+Br-) PTC->ActiveIonPair Ion Exchange Product Target Molecule ActiveIonPair->Product SN2 Alkylation Electrophile 3-Chlorobenzyl Chloride Electrophile->Product Product->PTC Q+ Regeneration

Phase-Transfer Catalysis (PTC) cycle for malonate C-alkylation.

Part 2: Troubleshooting & FAQs

Q1: How can I reduce the reaction time from >12 hours to under 1 hour? A1: Transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS). Under microwave irradiation (e.g., 120 °C), the solid-liquid alkylation of active methylene compounds can achieve >90% conversion in 10–30 minutes 3. If a microwave reactor is unavailable, switch to a polar aprotic solvent (like DMF) with strict anhydrous conditions, though this complicates workup.

Q2: My current protocol uses 20 mol% TBAB. How can I decrease this catalyst load without stalling the reaction? A2: A 20 mol% load is unnecessarily high and indicates poor solid-liquid interfacial mixing. You can reduce the load to 2–5 mol% by ensuring the K₂CO₃ is finely milled (increasing surface area) and utilizing a high-shear overhead stirrer (>600 rpm). Alternatively, moving to solvent-free microwave conditions allows you to drop the catalyst load to 0–0.5 mol% 2.

Q3: I am observing ester hydrolysis and dialkylation side products. What is causing this? A3: Hydrolysis is caused by the presence of water in the system, which turns the carbonate into hydroxide. Ensure your K₂CO₃ is oven-dried and your solvent is anhydrous. Dialkylation is rare for this specific substrate due to steric hindrance, but if observed, it is caused by poor stoichiometric control. Maintain a strict 1.0 : 1.05 ratio of malonate to alkylating agent 4.

Q4: Why does the reaction stall at 70% conversion even with excess alkylating agent? A4: This is a classic case of product inhibition via salt coating. As the reaction proceeds, the byproduct (KCl) coats the unreacted K₂CO₃ surface, preventing further deprotonation. To solve this, use a slight excess of K₂CO₃ (2.0 equiv) and ensure vigorous mechanical stirring to continuously expose fresh basic surfaces.

Optimization_Tree Goal Goal: Reduce Time & Catalyst Eq1 Is specialized equipment available? Goal->Eq1 MW Yes: Microwave Reactor Eq1->MW Thermal No: Standard Glassware Eq1->Thermal Path1 Solvent-Free MAOS (0-0.5 mol% PTC, 15 min) MW->Path1 Path2 Solid-Liquid PTC (2-5 mol% TBAB, 4-6 hrs) Thermal->Path2 Action1 Ensure High Stir Rate (>600 rpm) Path2->Action1 Action2 Use Finely Milled K2CO3 Path2->Action2

Decision tree for optimizing reaction time and catalyst loading.

Part 3: Experimental Protocols

Protocol A: Optimized Solid-Liquid PTC Alkylation (Low Catalyst Load)

Use this protocol if microwave synthesis is unavailable. It relies on high mechanical shear and anhydrous conditions to minimize catalyst load.

  • Preparation: Charge a dry 100 mL round-bottom flask with dimethyl 2-(4-nitrophenyl)malonate (1.0 equiv, 10 mmol) and anhydrous toluene (20 mL).

  • Base & Catalyst Addition: Add finely milled, oven-dried K₂CO₃ (2.0 equiv, 20 mmol) and tetrabutylammonium bromide (TBAB) (2 mol%, 0.2 mmol).

  • Activation: Stir the heterogeneous mixture vigorously (>600 rpm) at room temperature for 15 minutes to allow initial enolate formation on the solid surface.

  • Alkylation: Add 3-chlorobenzyl chloride (1.05 equiv, 10.5 mmol) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or HPLC. The reaction should reach >95% conversion in 4–6 hours.

  • Workup: Cool to room temperature. Quench with distilled water (20 mL) to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Solvent-Free Microwave-Assisted Alkylation (Zero/Minimal Catalyst Load)

This is the superior method for rapid, green synthesis with minimal purification requirements.

  • Preparation: In a 30 mL microwave-safe quartz vessel, combine dimethyl 2-(4-nitrophenyl)malonate (1.0 equiv, 10 mmol), 3-chlorobenzyl chloride (1.05 equiv, 10.5 mmol), and finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Catalyst (Optional): Add a trace amount of TBAB (0.5 mol%, 0.05 mmol) to act strictly as an initial phase-transfer initiator. Note: For many substrates, this can be omitted entirely.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Program the reactor to ramp to 120 °C over 2 minutes and hold for 15 minutes under dynamic magnetic stirring.

  • Cooling & Extraction: Cool the vessel rapidly using the reactor's compressed air system. Suspend the crude solid mixture in ethyl acetate (30 mL).

  • Filtration: Filter the suspension through a Celite pad to remove the K₂CO₃ and KCl salts.

  • Isolation: Concentrate the filtrate in vacuo to yield the highly pure crude product, which is typically ready for direct recrystallization.

Part 4: Quantitative Data Comparison

The following table summarizes the performance metrics of traditional synthesis versus the optimized protocols detailed above.

MethodologyCatalyst Load (TBAB)SolventTemp (°C)TimeYield (%)Primary Limitation
Traditional PTC 15–20 mol%Toluene / DMF8012–18 hrs75–82Catalyst removal, long time
Optimized PTC (Protocol A) 2–5 mol%Toluene804–6 hrs88–92Requires high-shear stirring
MAOS (Protocol B) 0–0.5 mol%Solvent-Free12015 mins94–98Requires microwave reactor

Part 5: References

  • PTC C-Alkylation of Malonate - Phase Transfer Catalysis Communications. Available at:[Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI. Available at:[Link]

  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives - Scientific Research Publishing (SCIRP). Available at:[Link]

Sources

Validation & Comparative

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate vs. Diethyl Malonate Derivatives: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, selecting the right building blocks is paramount. While standard diethyl malonate derivatives serve as the foundational workhorses for carbon-carbon bond formation, the synthesis of complex Active Pharmaceutical Ingredients (APIs) often demands highly functionalized, sterically congested intermediates.

This guide provides an authoritative, objective comparison between standard mono-substituted diethyl malonates and the highly specialized gem-disubstituted intermediate, Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate . By analyzing their structural profiles, reactivity limits, and required experimental workflows, this guide equips researchers with the mechanistic causality needed to execute these syntheses successfully.

Structural and Electronic Profiling

Diethyl Malonate Derivatives (The Baseline)

Standard diethyl malonate and its mono-substituted derivatives are characterized by their highly acidic alpha-proton (pKa ~13). This allows for facile enolization using mild bases (e.g., K₂CO₃ or NaOEt), making them ideal nucleophiles for standard Sₙ2 alkylations and Knoevenagel condensations. Their relatively unhindered steric profile ensures rapid reaction kinetics and high yields.

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (The Advanced Precursor)

In stark contrast, Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a non-enolizable, gem-disubstituted quaternary center precursor.

  • Electronic Effects: The 4-nitrophenyl group is a powerful electron-withdrawing moiety. Historically, this group is essential for the initial synthesis of the malonate backbone, as it activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) with the malonate enolate[1]. Furthermore, the nitro group serves as a critical downstream handle, readily reducible to an aniline for the construction of spiro-indolines or quinolines[1].

  • Steric Hindrance: The combination of a bulky 3-chlorobenzyl group and a 4-nitrophenyl ring creates extreme steric congestion around the central carbon[2]. This severely impacts downstream transformations, rendering standard basic saponification of the ester groups nearly impossible due to the shielding of the carbonyl carbon.

Comparative Reactivity and Quantitative Performance

To objectively evaluate these compounds, we must compare their synthetic efficiency and required reaction conditions. The extreme steric bulk of the gem-disubstituted malonate necessitates much harsher conditions and specialized techniques compared to standard derivatives.

Table 1: Physicochemical and Reactivity Comparison
ParameterDiethyl Malonate (Mono-alkylated)Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate
Alpha-Proton Status Present (Enolizable, pKa ~13)Absent (Non-enolizable)
Steric Environment Low to ModerateExtremely High (Quaternary center)
Primary Synthesis Route Sₙ2 Alkylation (Yields >90%, 25 °C)SₙAr followed by Sₙ2 (Yields 60-85%, 60-80 °C)[1]
Decarboxylation Method Basic Saponification + Heat (100 °C)Krapcho Decarboxylation (NaCl/DMSO, 150 °C)
Downstream Utility General alkylation, simple carboxylic acidsComplex API synthesis, spiro-heterocycles, cross-coupling

Synthetic Divergence and Logical Workflow

The synthesis of highly substituted malonates requires a strategic departure from standard protocols. Instead of relying solely on transition-metal cross-coupling, the electron-withdrawing nature of the nitro group allows for a highly efficient, metal-free SₙAr approach[3].

Workflow A Dimethyl Malonate (Unsubstituted) B SNAr Arylation (4-Fluoronitrobenzene) A->B C Dimethyl 2-(4-nitrophenyl)malonate (Mono-substituted) B->C D SN2 Alkylation (3-Chlorobenzyl bromide) C->D E Dimethyl 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)malonate (Gem-disubstituted) D->E

Synthetic workflow from dimethyl malonate to the sterically hindered gem-disubstituted target.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol 1: Synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Phase 1: SₙAr Arylation

  • Preparation: Charge a flame-dried, argon-purged flask with dimethyl malonate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Enolate Formation: Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C.

    • Causality & Validation: NaH is chosen for irreversible deprotonation. The evolution of H₂ gas serves as a self-validating visual indicator of active reagent. Wait until bubbling ceases.

  • Arylation: Introduce 4-fluoronitrobenzene (1.0 equiv) and elevate the temperature to 80 °C for 4 hours.

    • Causality: The strongly electron-withdrawing nitro group activates the aryl fluoride for SₙAr, bypassing the need for expensive palladium catalysis[1].

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate dimethyl 2-(4-nitrophenyl)malonate[2].

Phase 2: Sterically Hindered Alkylation 5. Alkylation: Dissolve the intermediate (1.0 equiv) in anhydrous DMF. Add Cs₂CO₃ (1.5 equiv) and 3-chlorobenzyl bromide (1.1 equiv). Stir at 60 °C for 12 hours.

  • Causality: Cs₂CO₃ provides a more soluble, softer counter-ion (Cs⁺) compared to K⁺, which significantly enhances the nucleophilicity of the sterically hindered enolate, overcoming the activation energy barrier of the congested transition state.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active starting material validates reaction completion. Perform an aqueous workup to yield the target compound.

Protocol 2: Krapcho Decarboxylation of the Gem-Disubstituted Malonate

Standard basic saponification fails for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate due to the extreme steric shielding of the carbonyl carbon. The Krapcho decarboxylation is the mandatory alternative.

  • Setup: Dissolve the gem-disubstituted malonate (1.0 equiv) in wet DMSO (containing exactly 2.0 equivalents of H₂O).

  • Nucleophilic Attack: Add NaCl (2.0 equiv).

    • Causality: The chloride ion acts as a soft nucleophile, selectively attacking the less sterically hindered methyl group of the ester via an Sₙ2 mechanism, rather than attacking the shielded carbonyl carbon.

  • Thermal Activation: Heat the mixture to 150 °C for 6 hours. High thermal energy is required to drive the Sₙ2 dealkylation and subsequent decarboxylation of the resulting beta-keto-carboxylate intermediate.

  • Validation: Monitor gas evolution (CO₂). The cessation of steady bubbling is a self-validating physical indicator that decarboxylation is complete.

  • Workup: Cool to room temperature, dilute heavily with water, and extract with MTBE. Wash the organic layer 5x with brine to remove all traces of DMSO, yielding the decarboxylated product: methyl 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoate.

References

1.[2] CAS 4033-88-9: Propanedioic acid, (4-nitrophenyl) - CymitQuimica Source: cymitquimica.com URL:

2.[1] Dimethyl Malonate as a One-Carbon Source: A Novel Method of Introducing Carbon Substituents onto Aromatic Nitro Compounds - ResearchGate Source: researchgate.net URL:

3.[3] Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry - ACS Publications Source: acs.org URL:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the reactivity profiles of complex intermediates to optimize synthetic routes and avoid costly late-stage failures. Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a highly functionalized, sterically demanding scaffold frequently utilized in drug discovery to synthesize substituted propanoic acids and phenylalanine derivatives.

To successfully manipulate this molecule, one must deeply understand the interplay between its steric bulk and electronic properties. This guide objectively compares its reactivity against related malonate esters, providing the mechanistic causality and self-validating experimental protocols required to handle it effectively.

Saponification Kinetics: Steric Shielding at the Quaternary Center

The rate-determining step in basic ester hydrolysis ( BAc​2 mechanism) is the nucleophilic attack of the hydroxide ion on the sp2 carbonyl carbon to form a tetrahedral sp3 intermediate.

In Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, the alpha-carbon is fully substituted (quaternary). The presence of both a bulky 3-chlorobenzyl group and a rigid 4-nitrophenyl group creates severe "neopentyl-like" steric hindrance. This structural crowding heavily restricts the trajectory of incoming nucleophiles.

Comparative Analysis:

  • Vs. Monosubstituted Malonates: Dimethyl 2-(4-nitrophenyl)malonate hydrolyzes orders of magnitude faster. Without the second bulky substituent (the 3-chlorobenzyl group), the carbonyl carbons are highly accessible.

  • Vs. Diethyl Esters: If we compare our target to Diethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, the dimethyl variant is synthetically superior when subsequent saponification is required. The methoxy leaving group presents a significantly smaller steric profile than an ethoxy group, allowing the tetrahedral intermediate to form more readily despite the crowded alpha-center.

Quantitative Reactivity Comparison
Ester SubstrateSubstitution TypeRelative Hydrolysis RatePrimary Rate-Limiting Factor
Dimethyl 2-(4-nitrophenyl)malonate MonosubstitutedVery Fast (Baseline)Electronic activation by the −NO2​ group
Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Disubstituted (Quaternary)SlowSteric hindrance at the α -carbon
Diethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Disubstituted (Quaternary)Very SlowCompounding steric bulk of the ethoxy groups

Decarboxylation Dynamics: Electronic Stabilization

Once saponified to the corresponding dicarboxylic acid, the molecule is primed for thermal decarboxylation. Decarboxylation of malonic acids proceeds via a concerted, cyclic 6-membered transition state, resulting in an enol intermediate that subsequently tautomerizes to the stable carboxylic acid[1].

Comparative Analysis: The kinetics of this decarboxylation are highly sensitive to the electronic nature of the alpha-substituents[2].

  • Vs. Phenylmalonic Acids: If we compare our target to 2-(3-chlorobenzyl)-2-phenylmalonic acid, our target decarboxylates at a significantly lower temperature.

  • Causality: The strongly electron-withdrawing 4-nitrophenyl group acts as an electron sink. During the extrusion of CO2​ , the transition state develops a partial negative charge at the alpha-carbon. The strong inductive ( −I ) and resonance ( −M ) effects of the nitro group stabilize this developing charge, lowering the activation energy ( ΔG‡ ) and accelerating the reaction compared to an unsubstituted phenyl analog[3].

The Alpha-Substitution Limit

A critical distinction between Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate and monosubstituted analogs (like Dimethyl 2-(4-nitrophenyl)malonate) is the absence of an alpha-proton .

Because the alpha-carbon is a quaternary center, the molecule cannot be enolized by strong bases (e.g., NaH, LDA). Consequently, it represents the "end of the line" for standard malonic ester synthesis; it cannot undergo further electrophilic alkylation, halogenation, or Michael additions.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific checkpoints to verify success without requiring immediate NMR analysis.

Protocol A: Chemoselective Saponification & Decarboxylation

Objective: Convert the diester to 3-(3-chlorophenyl)-2-(4-nitrophenyl)propanoic acid.

  • Solvent & Reagent Selection: Dissolve 1.0 eq of the diester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add 5.0 eq of Lithium Hydroxide (LiOH) monohydrate.

    • Causality: Why LiOH instead of NaOH? Li+ acts as a mild Lewis acid, coordinating to the sterically shielded carbonyl oxygen to increase its electrophilicity. The mixed solvent ensures the highly lipophilic organic substrate remains solvated while providing the aqueous environment needed for the hydroxide.

  • Hydrolysis: Reflux the mixture at 70 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the high- Rf​ diester spot and the emergence of a baseline spot (visible under UV 254 nm) confirms complete hydrolysis.

  • Acidification & Extraction: Cool to 0 °C and acidify to pH 2 using 1M HCl. Extract the resulting dicarboxylic acid into Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

  • Thermal Decarboxylation: Dissolve the crude diacid in anhydrous DMSO and heat to 140 °C.

    • Self-Validation Check: The reaction will vigorously evolve CO2​ gas. The cessation of bubbling serves as a reliable, visual indicator that the decarboxylation is complete.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the −NO2​ group to an amine without cleaving the 3-chlorobenzyl bond.

  • Reagent Selection: Dissolve the decarboxylated product in a 4:1 mixture of Ethanol/ H2​O . Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride ( NH4​Cl ).

    • Causality: Why avoid standard Pd/C hydrogenation? Catalytic hydrogenation carries a severe risk of hydrodehalogenation, which would destroy the 3-chlorobenzyl chloride moiety. The Béchamp reduction (Fe/ NH4​Cl ) is strictly chemoselective for the nitro group.

  • Reaction: Heat the suspension to 80 °C for 3 hours under vigorous stirring.

  • Workup & Validation: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate.

    • Self-Validation Check: LC-MS analysis must show an [M+H]+ mass shift of exactly -30 Da (loss of two oxygen atoms and addition of two protons), while the 3:1 isotopic pattern characteristic of the chlorine atom remains perfectly intact.

Mechanistic and Workflow Visualizations

Workflow A Dimethyl 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)malonate B 2-(3-chlorobenzyl)- 2-(4-nitrophenyl)malonic acid A->B LiOH, THF/H2O (Saponification) C 3-(3-chlorophenyl)-2- (4-nitrophenyl)propanoic acid B->C Heat, 140°C (Decarboxylation) D 3-(3-chlorophenyl)-2- (4-aminophenyl)propanoic acid C->D Fe, NH4Cl (Nitro Reduction)

Workflow: Saponification, Decarboxylation, and Chemoselective Reduction.

Comparison Core Quaternary Malonate Core Steric Steric Hindrance (3-Chlorobenzyl & Aryl) Core->Steric Retards Hydrolysis Electronic Electronic Effect (4-Nitrophenyl) Core->Electronic Accelerates Decarboxylation Ester Ester Alkyl Group (Dimethyl vs Diethyl) Core->Ester Dictates Initial Attack Rate

Structural factors governing the reactivity of the disubstituted malonate.

References

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Kinetics of the decarboxylation of substituted malonic acids. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. Frontiers in Catalysis. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate represents a class of disubstituted malonate esters with potential applications as a synthetic intermediate. Its multifaceted structure, incorporating a chlorobenzyl group, a nitrophenyl moiety, and a central malonate core, presents a unique challenge and opportunity for mass spectrometry (MS) analysis. This guide provides an in-depth, comparative analysis of methodologies for the fragmentation analysis of this target compound, moving beyond a simple recitation of protocols to explain the underlying principles that govern experimental choices.

Our approach is grounded in the principles of scientific integrity, offering a self-validating framework for analysis. We will explore the expected fragmentation patterns under various ionization techniques and compare the utility of different mass spectrometry platforms for obtaining comprehensive structural information.

Predicted Fragmentation Behavior: A Mechanistic Overview

The fragmentation of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate in a mass spectrometer is predicted to be driven by the distinct chemical properties of its constituent functional groups. The likely sites of initial ionization and subsequent fragmentation are the ester groups of the dimethyl malonate, the aromatic rings, and the bonds connecting these moieties.

The Malonate Core

The dimethyl malonate core is susceptible to characteristic fragmentation patterns. A primary fragmentation route for disubstituted malonates involves the loss of the entire malonate group.[1][2][3] Additionally, fragmentation of the ester functionalities themselves is common, leading to the loss of a methoxy radical (•OCH3, 31 Da) or a methoxycarbonyl radical (•COOCH3, 59 Da).[1]

The 3-Chlorobenzyl Group

The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), any fragment containing the chlorobenzyl group will exhibit a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[4] A significant fragmentation pathway is the benzylic cleavage to form a stable chlorotropylium ion.

The 4-Nitrophenyl Group

The 4-nitrophenyl group introduces further complexity to the fragmentation pattern. Under electron ionization (EI), nitroaromatic compounds can undergo characteristic losses of NO₂ (46 Da), NO (30 Da), and O (16 Da).[5] The fragmentation of the nitrophenyl moiety can be influenced by the presence of other substituents on the aromatic ring.

Comparative Analysis of Analytical Platforms

The choice of analytical platform significantly impacts the quality and type of data obtained. Here, we compare two common approaches for the analysis of a compound like Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given that malonate esters can be amenable to GC analysis, this is a viable option.

  • Ionization Method: Electron Ionization (EI) is the standard for GC-MS.[7] At a typical energy of 70 eV, EI induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[8]

  • Anticipated Data: The EI spectrum would likely show a weak or absent molecular ion peak due to the extensive fragmentation.[9] However, the rich fragmentation pattern would be highly informative for structural elucidation.

  • Instrumentation Comparison:

    • Quadrupole MS: Offers robust, routine analysis with good sensitivity. It is well-suited for targeted analysis using Selected Ion Monitoring (SIM) for quantification.

    • Time-of-Flight (TOF) MS: Provides high resolution and accurate mass measurements, enabling the determination of elemental compositions for fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have limited thermal stability or volatility, LC-MS is the preferred method.

  • Ionization Method: Softer ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used.[10] These methods typically produce protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation, preserving the molecular weight information.[10]

  • Anticipated Data: A strong molecular ion peak is expected, which is crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

  • Instrumentation Comparison:

    • Triple Quadrupole (QqQ) MS: The gold standard for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. It is also excellent for targeted fragmentation studies.

    • Quadrupole Time-of-Flight (Q-TOF) MS: A hybrid instrument that combines the scanning capabilities of a quadrupole with the high-resolution, accurate-mass capabilities of a TOF analyzer. This is ideal for structural elucidation of unknown compounds.

    • Orbitrap MS: Offers the highest resolution and mass accuracy, providing unambiguous elemental composition determination.

FeatureGC-MS (EI)LC-MS (ESI/APCI)
Molecular Ion Often weak or absentStrong and readily observed
Fragmentation Extensive and spontaneousControlled via MS/MS
Ideal For Structural fingerprinting, volatile compoundsMolecular weight determination, non-volatile compounds, quantification
Key Advantage Rich, reproducible fragmentation patternsPreservation of molecular ion, high sensitivity

Experimental Workflow and Protocols

A robust analytical workflow is essential for reliable and reproducible results. The following diagram and protocols outline a comprehensive approach to the fragmentation analysis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis sample_prep Dissolve in appropriate solvent (e.g., Acetonitrile/Methanol for LC-MS, DCM/Ethyl Acetate for GC-MS) lc_ms LC-MS/MS (e.g., Q-TOF or Orbitrap) - ESI Positive and Negative Modes - Full Scan MS - Data-Dependent MS/MS sample_prep->lc_ms LC-MS Path gc_ms GC-MS (e.g., Quadrupole or TOF) - Electron Ionization (70 eV) - Full Scan Mode sample_prep->gc_ms GC-MS Path data_analysis - Identify Molecular Ion ([M+H]⁺, [M+Na]⁺, etc.) - Propose Fragmentation Pathways - Correlate with Isotopic Patterns - Database/Library Searching (if available) lc_ms->data_analysis gc_ms->data_analysis fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z 379/381 A Loss of •COOCH₃ m/z 320/322 M->A -59 Da B Loss of CH₃OH m/z 347/349 M->B -32 Da C Loss of C₇H₆Cl• (chlorobenzyl radical) m/z 254 M->C -125 Da D Loss of C₆H₄NO₂• (nitrophenyl radical) m/z 257/259 M->D -122 Da E Loss of NO₂ from C m/z 208 C->E -46 Da F Tropylium ion m/z 91 C->F from nitrophenyl moiety G Chlorotropylium ion m/z 125/127 D->G from chlorobenzyl moiety

Sources

A Comparative Guide to Catalytic Synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of molecules bearing quaternary carbon centers is a significant challenge in organic chemistry, yet it is crucial for the development of novel therapeutics and functional materials. Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a model compound representing this structural class, incorporating two distinct aromatic moieties on a central malonate scaffold. Its efficient synthesis is of considerable interest to researchers in medicinal and process chemistry.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of this target molecule. We move beyond simple protocols to explain the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most effective catalytic strategy for their specific needs, balancing factors such as yield, reaction conditions, cost, and scalability.

Reaction Overview: The Path to a Quaternary Carbon

The construction of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is achieved through the sequential C-alkylation and C-arylation of dimethyl malonate. This process involves the formation of a nucleophilic malonate enolate, which then attacks two different electrophiles. The core challenge lies in achieving high yields for both steps while preventing side reactions.

The overall synthetic strategy can be visualized as a two-step process starting from dimethyl malonate. The order of addition of the electrophiles—3-chlorobenzyl halide and a 4-nitrophenyl source—can be varied, but typically involves an initial benzylation followed by an arylation, or vice versa.

G cluster_0 Pathway A Dimethyl Malonate B Dimethyl 2-(3-chlorobenzyl)malonate A->B + 3-Chlorobenzyl Halide Catalyst 1, Base C Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (Target Molecule) B->C + 4-Nitrophenyl Halide Catalyst 2, Base

Caption: General synthetic pathway for the target molecule.

Benchmarking Catalytic Systems

The choice of catalyst is paramount to the success of this synthesis. It dictates the reaction conditions, influences the yield, and can be the deciding factor in the economic viability of the process. We will compare three major classes of catalysts relevant to this transformation: Phase-Transfer Catalysts, Metal-Based Catalysts, and Organocatalysts.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is an exceptionally powerful technique for reactions involving a water-soluble inorganic base and an organic-soluble substrate.[1] The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting the base's anion (e.g., hydroxide) into the organic phase or the deprotonated organic nucleophile (the malonate enolate) into the organic phase where it can react with the electrophile.[2][3] This method avoids the need for expensive, anhydrous solvents and hazardous, strong bases like sodium hydride.

Mechanism of Action: The PTC, being soluble in both aqueous and organic phases, forms an ion pair with the malonate enolate generated by the base (e.g., KOH) in the aqueous or solid phase. This lipophilic ion pair is then shuttled into the organic phase, where the "naked" and highly reactive enolate can readily attack the electrophile (e.g., 3-chlorobenzyl chloride).[1][2]

G cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase KOH KOH K+ + OH- Malonate_Anion Malonate Enolate (MeOOC)₂CH⁻ KOH->Malonate_Anion Deprotonation Malonate_H Malonate Anion Precursor Malonate_H->Malonate_Anion QX PTC Cation-Anion Pair Q⁺X⁻ Q_Malonate Transportable Ion Pair Q⁺[(MeOOC)₂CH]⁻ Q_Malonate_org Transportable Ion Pair Q⁺[(MeOOC)₂CH]⁻ Q_Malonate->Q_Malonate_org Transfer to Organic Phase R_Cl Electrophile R-Cl Product Alkylated Malonate R_Cl->Product QX_org PTC Cation-Anion Pair Q⁺X⁻ QX_org->QX Return to _Aqueous Phase Q_Malonate_org->Product Nucleophilic Attack

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Advantages:

  • High Yields: PTC methods are known to produce excellent yields, often exceeding 90%, for the alkylation of malonates.[4][5]

  • Mild Conditions: Reactions can often be run at room temperature or with gentle heating.[6]

  • Operational Simplicity: Avoids the use of strictly anhydrous conditions and highly flammable or toxic reagents.

  • Cost-Effective: Utilizes inexpensive bases like NaOH or KOH and common organic solvents.[2]

Disadvantages:

  • Catalyst Poisoning: The catalyst can be sensitive to certain impurities.

  • Emulsion Formation: Vigorous stirring can sometimes lead to emulsions, complicating work-up.

Metal-Based Catalysis (Cu, Pd)

Copper and palladium-catalyzed reactions are the gold standard for C-C and C-heteroatom bond formation, particularly for C-arylation reactions.[7] For the synthesis of our target molecule, a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig or Suzuki-type coupling could be employed to introduce the 4-nitrophenyl group onto the malonate scaffold.[7][8]

Mechanism of Action: In a typical copper-catalyzed C-arylation, a Cu(I) species coordinates with the aryl halide and the malonate. Through a process of oxidative addition and reductive elimination, the C-C bond is formed, and the catalyst is regenerated. Ligands such as 1,10-phenanthroline or 2-picolinic acid are often required to stabilize the copper catalyst and facilitate the reaction under milder conditions.[7]

Advantages:

  • Broad Substrate Scope: Effective for a wide range of aryl halides.

  • High Selectivity: Modern ligand systems offer excellent control over mono-arylation versus di-arylation.[7]

Disadvantages:

  • Cost: Palladium catalysts and specialized ligands can be expensive.

  • Reaction Conditions: Often require higher temperatures and inert atmospheres.

  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern in pharmaceutical applications and requires additional purification steps.

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules.[9] If the synthesis proceeds through a Michael addition to a nitroalkene (e.g., 1-(3-chlorobenzyl)-2-(4-nitrophenyl)ethene), chiral organocatalysts like squaramides or thioureas could be employed.[10][11] These catalysts operate through hydrogen bonding, activating the electrophile and orienting the nucleophile for a stereoselective attack.[12][13]

Mechanism of Action: Bifunctional organocatalysts, such as those derived from cinchona alkaloids, possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating group (e.g., a thiourea).[12] The basic site deprotonates the dimethyl malonate, while the H-bond donor activates the nitroalkene, bringing the two reactants into close proximity in a specific orientation to facilitate the reaction.

Advantages:

  • Enantioselectivity: Capable of producing the target molecule in high enantiomeric excess (ee), which is critical for pharmaceutical applications.[9]

  • Metal-Free: Avoids the issue of heavy metal contamination in the final product.

  • Mild Conditions: Reactions are typically run under mild, ambient conditions.

Disadvantages:

  • Catalyst Loading: Often requires higher catalyst loadings (1-10 mol%) compared to metal catalysts.

  • Substrate Specificity: The synthesis of the required nitroalkene precursor adds steps to the overall process.

  • Yield Variability: Yields can be sensitive to the specific substrates and catalyst structure.[11]

Comparative Performance Data

The following table summarizes representative yields and conditions for reactions analogous to the synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, based on available literature.

Catalyst SystemCatalyst ExampleReaction TypeBaseSolventTemp. (°C)Yield (%)Reference
Phase-Transfer (S,S)-3,4,5-trifluorophenyl-NAS bromideC-Alkylation (Benzylation)50% aq. KOHToluene-40 to 090-99%[5][6]
Phase-Transfer Cetyltrimethylammonium Bromide (CTAB)C-Alkylation (Benzylation)K₂CO₃WaterRTHigh (not specified)[14]
Metal-Based Copper(I) Iodide / 2-picolinic acidC-ArylationCs₂CO₃DioxaneRT~80-95%[7]
Metal-Based Palladium (Pd(dppf)Cl₂)P-ArylationDABCOToluene100-120Moderate to Excellent[8]
Organocatalyst Chiral SquaramideMichael Addition-TolueneRT~75%[9]
Stoichiometric Base Sodium HydroxideC-Alkylation (Benzylation)NaOHDimethylacetamideRT95%[15]
Stoichiometric Base Sodium HydrideC-ArylationNaHDMF10079%[16]

Note: Yields are highly substrate-dependent. The data is presented to illustrate the general efficacy of each catalytic system for the key bond-forming reactions.

Recommended Experimental Protocol: Phase-Transfer Catalysis

Based on the comparative analysis, Phase-Transfer Catalysis offers the most robust, high-yielding, and operationally simple method for the synthesis of α,α-disubstituted malonates. The following protocol is a representative procedure for the first step: the benzylation of dimethyl malonate. A similar procedure would follow for the subsequent arylation step.

Materials and Equipment
  • Dimethyl malonate

  • 3-Chlorobenzyl chloride

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH) pellets

  • Toluene

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add dimethyl malonate (1.0 eq.), toluene (100 mL), and tetrabutylammonium bromide (TBAB, 0.05 eq.). Begin vigorous stirring to ensure good mixing between the phases.

  • Base Addition: Add finely ground potassium hydroxide (2.5 eq.) to the mixture. The use of powdered base increases the surface area and reaction rate.

  • Electrophile Addition: Slowly add 3-chlorobenzyl chloride (1.05 eq.) dropwise to the stirring suspension over 30 minutes. An exothermic reaction may be observed; use an ice bath to maintain the temperature at 20-25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the dimethyl malonate starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully quench the mixture by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, Dimethyl 2-(3-chlorobenzyl)malonate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.

(This protocol would be followed by a second, analogous PTC or metal-catalyzed step to introduce the 4-nitrophenyl group to yield the final target molecule.)

Conclusion

For the synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, Phase-Transfer Catalysis emerges as a superior strategy for general laboratory and process scale applications. It provides excellent yields under mild, operationally simple conditions, avoiding the cost and safety concerns associated with strong, anhydrous bases or the potential for heavy metal contamination from metal-based catalysts.[2] While organocatalysis offers the unique advantage of enantioselectivity, it requires a more complex substrate and may not achieve the same high yields as PTC for this specific transformation.[9][11] Ultimately, the optimal choice of catalyst will depend on the specific goals of the researcher, with PTC representing the most versatile and efficient starting point for exploration.

References

  • Hong, S., Lee, J., Kim, M., Park, Y., Park, C., Kim, M. H., Jew, S. S., & Park, H. G. (2011). Highly enantioselective synthesis of α,α-dialkylmalonates by phase-transfer catalytic desymmetrization. Journal of the American Chemical Society, 133(13), 4924–4929. [Link]

  • Lee, M., Kim, H., Park, J., Kim, H., Jew, S. S., Park, H. G., & Park, C. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1201977. [Link]

  • Lee, M., Kim, H., Park, J., Kim, H., Jew, S. S., Park, H. G., & Park, C. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. ResearchGate. [Link]

  • Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. Retrieved from [Link]

  • Slanina, T., Ema, T., & Pospisil, L. (2017). Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. Beilstein Journal of Organic Chemistry, 13, 2187–2194. [Link]

  • Google Patents. (n.d.). US7208621B2 - Malonic acid monomethyl derivatives and production process thereof.
  • MDPI. (2025, March 31). Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates. Molecules. [Link]

  • IMPAG. (2020). Phase-Transfer Catalysts. Retrieved from [Link]

  • Connon, S. J., & Lu, S. (2006). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (49), 5051-5053. [Link]

  • Encyclopedia. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Koyon. (n.d.). Phase Transfer Catalysts. Retrieved from [Link]

  • Slanina, T., Ema, T., & Pospisil, L. (2017). Catalyst screening in the addition of dimethyl malonate to nitroalkene 6. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Altowyan, M. S., & Soliman, S. M. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(1), 5. [Link]

  • Kim, H. Y., & Toste, F. D. (2011). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 88, 296-305. [Link]

  • Yin, W. (2015). Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives. Food Research and Development. [Link]

  • ResearchGate. (n.d.). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. Retrieved from [Link]

  • European Patent Office. (2011). EP 320 - SYNTHESIS OF METHYLENE MALONATES USING RAPID RECOVERY IN THE PRESENCE OF A HEAT TRANSFER AGENT. Retrieved from [Link]

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High-Resolution NMR Spectra Comparison Guide: Differentiation of Dimethyl 2-(chlorobenzyl)-2-(nitrophenyl)malonate Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, substituted malonates frequently serve as critical building blocks. Specifically, Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a highly functionalized intermediate whose structural integrity dictates the success of downstream active pharmaceutical ingredient (API) synthesis.

A common challenge in scaling these syntheses is the inadvertent generation or carryover of positional isomers (e.g., 4-chlorobenzyl or 3-nitrophenyl variants). Because these isomers share identical molecular weights and similar polarities, standard chromatographic methods often fail to provide definitive structural confirmation. This guide provides an objective, data-driven comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, establishing a self-validating analytical framework for definitive structural elucidation.

Mechanistic Principles of Isomeric Differentiation

To accurately differentiate the target molecule from its positional alternatives, one must understand the causality behind the observed chemical shifts and splitting patterns. NMR spectroscopy is the gold standard here because it maps the exact electronic environment and spatial connectivity of the molecule.

The Nitrophenyl Ring: Mesomeric Effects and Symmetry

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting both strong inductive (-I) and mesomeric (-M) effects. This withdraws electron density from the aromatic ring, severely deshielding the protons, particularly at the ortho positions.

  • Target (4-Nitrophenyl): The para-substitution creates a plane of symmetry across the aromatic ring. This results in a classic AA'BB' spin system (often appearing as two distinct doublets). The protons ortho to the nitro group are highly deshielded, resonating far downfield at approximately 8.20 ppm, while the meta protons resonate around 7.60 ppm.

  • Alternative (3-Nitrophenyl): A meta-substitution breaks this symmetry, resulting in a complex 4-spin system. The highly deshielded proton located between the nitro and malonate groups appears as a distinct narrow triplet (or singlet) around 8.30 ppm, serving as an immediate diagnostic marker for this impurity.

The Chlorobenzyl Ring: Spin-Spin Coupling

The position of the chlorine atom dictates the splitting pattern of the benzyl aromatic protons1[1].

  • Target (3-Chlorobenzyl): The meta-chlorine creates an asymmetrical environment. The proton flanked by the chlorine and the benzyl methylene group appears as a broad singlet, accompanied by two doublets and a triplet (multiplet between 7.20–7.35 ppm).

  • Alternative (4-Chlorobenzyl): A para-chlorine restores symmetry, yielding another AA'BB' pattern (two doublets) with a coupling constant ( J ) of roughly 8.0 Hz.

The Malonate Core

The two methyl ester groups (-COOCH₃) are chemically equivalent due to free rotation and the achiral nature of the central C2 carbon. They appear as a sharp, intense 6-proton singlet around 3.80 ppm, driven by the deshielding effect of the adjacent carbonyl oxygens2[2].

Quantitative Data: ¹H NMR Shift Comparison

The following table summarizes the diagnostic ¹H NMR signals used to objectively compare the target compound against its most common isomeric alternatives.

Proton EnvironmentTarget: 3-Chloro / 4-NitroAlternative 1: 4-Chloro / 4-NitroAlternative 2: 3-Chloro / 3-Nitro
Methoxy (-OCH₃) 3.80 ppm (s, 6H)3.80 ppm (s, 6H)3.81 ppm (s, 6H)
Benzyl (-CH₂-) 3.55 ppm (s, 2H)3.52 ppm (s, 2H)3.56 ppm (s, 2H)
Nitrophenyl (Ar-H) 8.20 (d, 2H), 7.60 (d, 2H) (AA'BB' pattern)8.20 (d, 2H), 7.60 (d, 2H)(AA'BB' pattern)8.30 (s, 1H), 8.15 (d, 1H) , 7.80 (d, 1H), 7.55 (t, 1H)
Chlorobenzyl (Ar-H) 7.20–7.35 (m, 4H) (Complex multiplet)7.25 (d, 2H), 7.10 (d, 2H) (AA'BB' pattern)7.20–7.35 (m, 4H)(Complex multiplet)

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, the following protocol incorporates internal validation checks. A failure at any validation step requires sample re-preparation or instrument recalibration.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the purified malonate derivative.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Particulate matter will distort magnetic field homogeneity, leading to broadened peaks that obscure critical J-couplings.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl₃ and shim the Z1–Z5 gradients.

  • Validation Check: The residual CHCl₃ solvent peak must have a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If broader, re-shim.

  • Acquire the 1D ¹H spectrum using 16 scans, a 30° flip angle, and a relaxation delay (D1) of exactly 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

Step 3: Data Processing & Internal Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation.

  • Phase the spectrum manually and apply a baseline correction.

  • Calibrate the chemical shift by setting the residual CHCl₃ peak to exactly 7.26 ppm 3[3].

  • Self-Validating Integration Check: Integrate the methoxy singlet (~3.80 ppm) and set its value to exactly 6.00. The benzyl methylene singlet (~3.55 ppm) must integrate to 2.00 ± 0.05. A deviation indicates either co-eluting impurities or an insufficient D1 delay.

Isomer Identification Logic

The following diagram illustrates the logical decision tree for analyzing the acquired NMR spectra to confirm the target isomer.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) CheckNitro Analyze Nitrophenyl Region (7.5 - 8.5 ppm) Start->CheckNitro IsParaNitro AA'BB' Pattern? (Two doublets, J ≈ 8.5 Hz) CheckNitro->IsParaNitro MetaNitro Reject: 3-Nitrophenyl Isomer (Complex multiplet) IsParaNitro->MetaNitro No (3-Nitro) CheckChloro Analyze Chlorobenzyl Region (7.0 - 7.4 ppm) IsParaNitro->CheckChloro Yes (4-Nitro) IsParaChloro AA'BB' Pattern? (Two doublets, J ≈ 8.0 Hz) CheckChloro->IsParaChloro ParaChloro Reject: 4-Chlorobenzyl Isomer (Alternative) IsParaChloro->ParaChloro Yes (4-Chloro) MetaChloro Target Confirmed: 3-Chlorobenzyl Isomer IsParaChloro->MetaChloro No (3-Chloro)

Decision tree for identifying positional isomers via 1H NMR splitting patterns.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents . Journal of Organic Chemistry (via Pitt.edu). 3

  • Positional Isomerism of Aromatic Heterocyclic Spacer Cations in Two-Dimensional Dion–Jacobson Hybrid Perovskites . ACS Publications. 1

  • Supporting Information: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate . Beilstein Journals. 2

Sources

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